Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid
Description
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Properties
IUPAC Name |
bicyclo[2.1.1]hexane-1,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c9-5(10)7-1-2-8(3-7,4-7)6(11)12/h1-4H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFLRCNRXDHGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid CAS number 85407-65-4
An In-depth Technical Guide to Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid (CAS: 85407-65-4)
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will delve into its core properties, synthesis, strategic applications as a bioisostere, and practical experimental protocols, offering field-proven insights into its utilization for creating novel, three-dimensional chemical entities.
Strategic Importance: Beyond Flatland in Medicinal Chemistry
In modern drug discovery, escaping the "flatland" of two-dimensional aromatic scaffolds is a paramount objective. Saturated, rigid bicyclic structures offer a compelling solution, providing unique three-dimensional arrangements of functional groups that can lead to improved physicochemical properties and novel intellectual property. Among these, the bicyclo[2.1.1]hexane framework has emerged as a highly valuable, yet underexplored, scaffold.[1]
This compound (CAS: 85407-65-4) is a cornerstone molecule for accessing this chemical space. Its rigid structure serves as a bioisostere for meta-disubstituted benzene rings, offering a defined spatial orientation for substituents that is fundamentally different from its aromatic counterpart. This structural distinction can enhance target engagement, improve metabolic stability, and increase solubility—key attributes for successful drug candidates.[2] This guide serves to equip scientists with the foundational knowledge to effectively leverage this powerful building block.
Core Physicochemical & Structural Data
A precise understanding of a molecule's fundamental properties is the bedrock of its successful application. The key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 85407-65-4 | [3][4][5] |
| Molecular Formula | C₈H₁₀O₄ | [3][6][7] |
| Molecular Weight | 170.16 g/mol | [6][7] |
| IUPAC Name | This compound | [3][7] |
| SMILES | C1CC2(CC1(C2)C(=O)O)C(=O)O | [7] |
| InChI | InChI=1S/C8H10O4/c9-5(10)7-1-2-8(3-7,4-7)6(11)12/h1-4H2,(H,9,10)(H,11,12) | [3][7] |
| InChIKey | PIFLRCNRXDHGOK-UHFFFAOYSA-N | [3][7] |
| MDL Number | MFCD20654527 | [4][5][8] |
| Purity (Typical) | >95% | [3] |
Synthesis Pathway: Accessing the Bicyclic Core
The construction of the strained bicyclo[2.1.1]hexane core is a non-trivial synthetic challenge. The most prevalent and effective strategy relies on a photochemical [2+2] cycloaddition.[1][2] This approach offers a direct and often high-yielding route to the bicyclic system. The dicarboxylic acid is typically accessed via the hydrolysis of the corresponding dimethyl ester, which is the direct product of the cycloaddition.
The causality behind this choice is rooted in efficiency; photochemical methods excel at forming strained ring systems that are difficult to access through traditional thermal reactions. For industrial-scale applications, this process can be effectively translated to continuous flow reactors, which enhances safety, control, and scalability.[2]
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis via Diester Hydrolysis
This protocol describes the hydrolysis of the corresponding dimethyl ester, a common precursor.
-
Dissolution: In a round-bottom flask, dissolve Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate (1.0 equiv.) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Saponification: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.5 equiv.) to the solution.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Quenching & Acidification: Cool the reaction mixture in an ice bath. Slowly add 2M hydrochloric acid (HCl) until the pH of the solution is ~1. A white precipitate should form.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. The choice of ethyl acetate is critical for efficiently recovering the polar dicarboxylic acid product.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound as a white solid.
Application in Drug Design: A Bioisosteric Scaffold
The core value of this molecule lies in its role as a bioisostere—a structural mimic that retains or enhances biological activity. The rigid, non-planar geometry of the bicyclo[2.1.1]hexane core distinguishes it from a flat benzene ring, projecting its substituents into different regions of chemical space.[9][10] This can be leveraged to:
-
Optimize Pharmacokinetics: Replacing a metabolically labile aromatic ring can block sites of oxidative metabolism, improving the drug's half-life.[2]
-
Enhance Solubility: The introduction of sp³-rich, non-planar scaffolds often increases aqueous solubility compared to their flat, aromatic counterparts.[2]
-
Navigate Patent Space: Substituting a known aromatic core with a bicyclic analog can generate novel chemical entities with distinct patent protection.[9][10]
The two carboxylic acid groups on the C1 and C4 positions serve as versatile synthetic handles, allowing for the straightforward installation of various functional groups through well-established reactions like amide bond formation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dimethyl Bicyclo[2.1.1]hexane-1,4-dicarboxylate|CAS 42145-38-0 [benchchem.com]
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- 4. CAS 85407-65-4 | 2221-1-54 | MDL MFCD20654527 | this compound | SynQuest Laboratories [synquestlabs.com]
- 5. 85407-65-4|this compound|BLD Pharm [bldpharm.com]
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- 10. 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid: A Non-planar Benzene Bioisostere
Foreword: Embracing the Third Dimension in Drug Discovery
For decades, the flat, aromatic landscape of the benzene ring has been a cornerstone of medicinal chemistry. However, the relentless pursuit of novel chemical matter with improved physicochemical properties has driven a paradigm shift towards three-dimensional molecular architectures. In this context, saturated bicyclic scaffolds have emerged as powerful tools to escape the "flatland" of traditional drug design. Among these, Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid and its derivatives stand out as compelling non-planar bioisosteres of ortho- and meta-substituted benzene rings, offering a unique conformational rigidity that can enhance binding affinity, metabolic stability, and solubility of drug candidates.[1] This guide provides an in-depth exploration of the synthesis, properties, and applications of this increasingly important molecular scaffold.
Molecular Identity and Physicochemical Properties
This compound is a saturated bicyclic organic compound. Its rigid, cage-like structure is of significant interest to researchers in medicinal chemistry and materials science.
| Identifier | Value | Source |
| Molecular Formula | C₈H₁₀O₄ | PubChem[2] |
| Molecular Weight | 170.16 g/mol | PubChem[2] |
| CAS Number | 85407-65-4 | Chemspace |
| IUPAC Name | This compound | PubChem[2] |
Physicochemical Characteristics (Computed)
| Property | Computed Value | Source |
| XLogP3-AA | -0.1 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
| Exact Mass | 170.05790880 Da | PubChem[2] |
| Topological Polar Surface Area | 74.6 Ų | PubChem[2] |
Synthesis of the Bicyclo[2.1.1]hexane Core: A Photochemical Approach
The synthesis of the bicyclo[2.1.1]hexane skeleton is most effectively achieved through an intramolecular [2+2] photocycloaddition of a 1,5-diene precursor.[1] This approach leverages the power of photochemistry to construct the strained bicyclic system in a single, atom-economical step. While a specific protocol for the 1,4-dicarboxylic acid is not extensively detailed in the literature, a general and adaptable synthetic strategy can be outlined based on established methodologies for related derivatives.
Conceptual Synthetic Workflow
The synthesis commences with a suitable precursor that can be elaborated to the target dicarboxylic acid. A plausible route involves the preparation of a 1,5-diene with appropriate functional groups at the desired positions for subsequent oxidation.
Caption: Conceptual workflow for the synthesis of this compound.
Exemplary Experimental Protocol (Adapted from related syntheses)
This protocol is a representative, non-validated procedure based on the synthesis of similar bicyclo[2.1.1]hexane structures.[1] Researchers should optimize conditions for their specific needs.
Step 1: Synthesis of a Suitable 1,5-Diene Precursor
The initial step involves the synthesis of a 1,5-diene with functionalities at the 1 and 4 positions that can be readily converted to carboxylic acids. For instance, starting from a known cyclobutane derivative, olefination reactions can be employed to install the two vinyl groups.
Step 2: Intramolecular [2+2] Photocycloaddition
-
Reaction Setup: Dissolve the 1,5-diene precursor in an appropriate solvent (e.g., acetone, acetonitrile) in a quartz reaction vessel. The concentration should be kept low to favor intramolecular cyclization.
-
Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can quench the excited state of the diene.
-
Irradiation: Irradiate the solution with a high-pressure mercury lamp or a suitable UV light source. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product, containing the bicyclo[2.1.1]hexane scaffold, is then purified by column chromatography on silica gel.
Step 3: Oxidation to the Dicarboxylic Acid
-
Oxidation Reaction: The purified bicyclo[2.1.1]hexane derivative is dissolved in a suitable solvent mixture (e.g., CCl₄/CH₃CN/H₂O). A catalytic amount of ruthenium(III) chloride (RuCl₃) and an excess of a stoichiometric oxidant, such as sodium periodate (NaIO₄), are added.
-
Reaction Monitoring: The reaction is stirred vigorously at room temperature and monitored by TLC until the starting material is consumed.
-
Work-up and Isolation: The reaction mixture is quenched with isopropanol, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude dicarboxylic acid.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system to afford pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid, strained nature of the bicyclic system. The bridgehead protons would likely appear as multiplets. The methylene protons would exhibit complex splitting patterns due to geminal and vicinal coupling. The carboxylic acid protons would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the quaternary bridgehead carbons, the methylene carbons, and the carbonyl carbons of the carboxylic acid groups (typically in the range of 170-185 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is expected to show a broad O-H stretching band for the carboxylic acid groups in the region of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carboxylic acid carbonyls should be present around 1700-1725 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum would be expected to show the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺, confirming the molecular weight of the compound.
Applications in Drug Discovery: A Benzene Bioisostere
The rigid, three-dimensional structure of the bicyclo[2.1.1]hexane core makes it an attractive bioisostere for substituted benzene rings in drug design.[3] This strategy of replacing a flat aromatic ring with a saturated, non-planar scaffold can lead to significant improvements in a drug candidate's profile.
Advantages of Bicyclo[2.1.1]hexane Scaffolds
-
Improved Solubility: The introduction of a sp³-rich, non-planar scaffold generally increases the aqueous solubility of a molecule compared to its flat, aromatic counterpart. This is a critical parameter for oral bioavailability.
-
Enhanced Metabolic Stability: The C-H bonds in the bicyclo[2.1.1]hexane core are less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to the C-H bonds of an aromatic ring. This can lead to a longer half-life and improved pharmacokinetic properties.
-
Novel Intellectual Property: Replacing a common aromatic motif with a less conventional bicyclic scaffold can lead to novel chemical entities with new intellectual property protection.
-
Defined Exit Vectors: The rigid nature of the bicyclo[2.1.1]hexane scaffold presents substituents in well-defined spatial orientations, which can lead to more specific and higher-affinity interactions with biological targets.
Bioisosteric Relationships
The 1,4-disubstituted bicyclo[2.1.1]hexane core can be considered a bioisostere of a meta-substituted benzene ring. The spatial orientation of the substituents at the C1 and C4 positions mimics the 1,3-relationship on a phenyl ring.
Caption: Bioisosteric relationship between a meta-substituted benzene and a 1,4-disubstituted bicyclo[2.1.1]hexane.
Conclusion and Future Outlook
This compound represents a valuable and underexplored building block for medicinal chemistry and materials science. Its rigid, three-dimensional structure offers a compelling alternative to traditional planar aromatic systems, with the potential to unlock new chemical space and develop drug candidates with superior properties. While the synthesis and characterization of the parent dicarboxylic acid are not yet extensively documented, the foundational chemistry for accessing the bicyclo[2.1.1]hexane core is well-established. As the demand for novel, sp³-rich scaffolds continues to grow, we anticipate that this compound and its derivatives will play an increasingly important role in the future of drug discovery.
References
-
Herter, L., Koutsopetras, I., Turelli, L., Fessard, T., & Salomé, C. (2022). Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards to novel sp3-rich chemical space. ChemRxiv. [Link]
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Padiya, S., Smith, D. A., & Brown, M. K. (2023). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Chemical Science, 14(29), 8070-8075. [Link]
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MolMir. (n.d.). This compound, monomethyl ester. Retrieved from [Link]
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Chernykh, A. V., Liashuk, O. S., Hurieva, A. M., Volochnyuk, D. M., & Grygorenko, O. O. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1- Carboxylates (2,4-Methanoprolines). Journal of Organic and Pharmaceutical Chemistry, 22(3). [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Naesborg, L., & Brown, M. K. (2023). Scheme 3 Synthesis of bicyclo[2.1.1]hexane carboxylic acid. ResearchGate. [Link]
-
Chemspace. (n.d.). This compound. Retrieved from [Link]
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Navigating the Solubility Landscape of Bicyclo[2.1.1]hexane-1,4-dicarboxylic Acid: A Technical Guide for Researchers
Introduction: The Rising Prominence of Bicyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Among these, saturated bicyclic structures have garnered significant attention for their ability to serve as rigid and sterically defined bioisosteres for commonly used aromatic rings. Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid, a unique and compact dicarboxylic acid, is emerging as a valuable building block in the design of new therapeutic agents and advanced materials. Its rigid framework provides a distinct spatial orientation of the two carboxylic acid moieties, offering opportunities for novel molecular interactions and improved physicochemical properties.
This in-depth technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, a critical parameter for its application in synthesis, purification, and formulation. We will delve into the theoretical underpinnings of its solubility, present a detailed experimental protocol for its determination, and discuss the key factors influencing its behavior in different solvent environments. This guide is intended for researchers, scientists, and drug development professionals who are looking to incorporate this promising scaffold into their work.
Physicochemical Properties: A Snapshot
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₄ | [1] |
| Molecular Weight | 170.16 g/mol | [1] |
| Appearance | White solid | AChemBlock[2] |
| Calculated LogP | -0.1 | [1] |
The negative calculated LogP value suggests a degree of hydrophilicity, which is expected due to the presence of two carboxylic acid groups. However, the rigid, non-polar bicyclic core will significantly influence its solubility in organic solvents.
Anticipating Solubility: A Qualitative Overview
The two polar carboxylic acid groups are capable of acting as both hydrogen bond donors and acceptors, suggesting that the molecule will exhibit favorable interactions with polar protic and polar aprotic solvents. Conversely, its solubility is expected to be limited in non-polar solvents due to the unfavorable energetics of disrupting the strong intermolecular hydrogen bonding within the crystal lattice of the diacid without compensatory interactions with the solvent.
Here is a qualitative prediction of the solubility of this compound in common organic solvents:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solvent can effectively form hydrogen bonds with the carboxylic acid groups of the solute, facilitating dissolution. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone | Moderate to High | The polar nature of these solvents allows for dipole-dipole interactions with the carboxylic acid groups. The absence of a hydroxyl group in the solvent may result in slightly lower solubility compared to polar protic solvents. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | These solvents are less polar than alcohols and aprotic polar solvents, leading to weaker interactions with the solute. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low | The polarity of these solvents is relatively low, making them less effective at solvating the polar carboxylic acid groups. |
| Aromatic | Toluene, Benzene | Very Low | These non-polar solvents cannot effectively interact with the polar functional groups of the dicarboxylic acid. |
| Aliphatic | Hexane, Heptane | Insoluble | The non-polar nature of these solvents makes them incapable of overcoming the strong intermolecular forces within the crystal lattice of the solute. |
Experimental Determination of Solubility: A Standardized Protocol
To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The following method is a robust and widely accepted approach for determining the solubility of a solid organic compound in a given solvent.
Workflow for Solubility Determination
Sources
Methodological & Application
Application Note: Bicyclo[2.1.1]hexane-1,4-dicarboxylic Acid as a Rigid Linker for the Rational Design of Robust Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction: Engineering Porous Materials with a Novel Rigid Aliphatic Linker
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is paramount in dictating the resulting framework's topology, porosity, and ultimately, its functional properties. While aromatic dicarboxylic acids have been extensively employed, there is a growing interest in aliphatic linkers which can introduce unique structural and chemical features into MOFs. This application note details the use of Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid as a rigid and sterically demanding linker for the synthesis of novel MOFs. Its constrained bicyclic structure offers a distinct geometric alternative to linear or more flexible aliphatic chains, enabling the construction of robust frameworks with tailored pore environments.
The rigidity of the bicyclo[2.1.1]hexane core provides a predictable and stable strut for framework construction, minimizing the potential for framework collapse upon solvent removal, a common challenge in MOF synthesis. This inherent stability, coupled with the potential for creating unique pore geometries, makes MOFs derived from this linker promising candidates for applications in gas storage and separation, catalysis, and as nanocarriers for drug delivery.
The this compound Linker: A Unique Building Block
This compound is a saturated bicyclic molecule characterized by a highly rigid carbon skeleton. The two carboxylic acid groups are positioned at the bridgehead carbons, resulting in a linear and non-pliable linker. This structural rigidity is a key attribute that distinguishes it from other aliphatic dicarboxylates and offers significant advantages in the rational design of MOFs.
Molecular Structure of this compound
Caption: Structure of this compound.
Protocol 1: Synthesis of this compound
While this compound is not as commercially available as common aromatic linkers, it can be synthesized in the laboratory. The following protocol is adapted from established methods for the synthesis of related bicyclic carboxylic acids.
Materials:
-
Dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Saponification: In a round-bottom flask, dissolve dimethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Add an excess of lithium hydroxide (4.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Acidification: After completion of the reaction, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2 by the dropwise addition of 1 M HCl. A white precipitate should form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield this compound as a white solid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Solvothermal Synthesis of a Zinc-based MOF using this compound
This protocol describes a general solvothermal method for the synthesis of a MOF using this compound and a zinc-based metal source. The specific conditions may require optimization depending on the desired crystal size and morphology.
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
Precursor Solution: In a 20 mL glass vial, dissolve this compound (0.1 mmol, 18.4 mg) and zinc nitrate hexahydrate (0.1 mmol, 29.7 mg) in 10 mL of DMF.
-
Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Assembly: Transfer the clear solution to a 23 mL Teflon-lined stainless steel autoclave.
-
Heating: Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.
-
Cooling and Isolation: After 48 hours, allow the autoclave to cool slowly to room temperature. Colorless, block-shaped crystals should be visible at the bottom of the vessel.
-
Washing: Carefully decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and residual solvent.
-
Drying: Dry the crystals under vacuum at 150 °C for 12 hours to activate the framework.
Experimental Workflow for MOF Synthesis and Characterization
Caption: A typical workflow for the synthesis and characterization of a MOF.
Characterization of the Resulting MOF
A comprehensive characterization of the synthesized MOF is crucial to understand its structure and properties.
-
Powder X-Ray Diffraction (PXRD): PXRD is the primary technique to confirm the crystallinity and phase purity of the synthesized material. The experimental PXRD pattern should be compared with the simulated pattern from single-crystal X-ray diffraction data if available.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the MOF and to confirm the removal of guest solvent molecules during activation. A stable framework is indicated by a plateau in the TGA curve after the initial solvent loss.
-
Brunauer-Emmett-Teller (BET) Surface Area Analysis: Nitrogen adsorption-desorption isotherms at 77 K are measured to determine the specific surface area and pore volume of the activated MOF. The rigid nature of the bicyclo[2.1.1]hexane linker is expected to result in a permanently porous material with a significant BET surface area.
-
Gas Adsorption Studies: The performance of the MOF in gas storage and separation can be evaluated by measuring the adsorption isotherms of various gases such as H₂, CO₂, and CH₄ at different pressures and temperatures. The unique pore environment created by the bicyclo[2.1.1]hexane linker may lead to enhanced selectivity for certain gases.
Potential Applications in Drug Development
The inherent porosity and tunable nature of MOFs make them excellent candidates for drug delivery systems.[1] MOFs can encapsulate therapeutic agents within their pores, protecting them from degradation and enabling controlled release.[1] The use of a biocompatible and robust linker like this compound is particularly advantageous in this context.
Key considerations for drug delivery applications include:
-
Biocompatibility: The metal clusters and the organic linker should exhibit low toxicity. Zinc is generally considered to be a biocompatible metal.
-
Drug Loading: The porosity of the MOF will determine the loading capacity for a specific drug molecule. The unique pore size and shape imparted by the bicyclo[2.1.1]hexane linker could allow for the selective encapsulation of drugs of a particular size and shape.
-
Controlled Release: The release of the drug can be triggered by various stimuli such as pH, temperature, or the presence of specific biomolecules. The interactions between the drug and the framework will govern the release kinetics.
Conclusion
This compound represents a promising, yet underexplored, rigid aliphatic linker for the construction of novel Metal-Organic Frameworks. Its unique, constrained geometry offers the potential to create robust, permanently porous materials with tailored pore environments. The synthetic protocols provided herein offer a starting point for the exploration of this new class of MOFs. Further research into the synthesis of MOFs with different metal ions and the detailed characterization of their properties will undoubtedly open up new avenues for their application in gas storage, separation, catalysis, and drug delivery. The inherent rigidity and stability of frameworks constructed from this linker make them particularly attractive for applications where structural integrity under harsh conditions is a prerequisite.
References
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Deria, P., Mondloch, J. E., Karagiaridi, O., Bury, W., Hupp, J. T., & Farha, O. K. (2014). Beyond post-synthesis modification: evolution of metal–organic frameworks via building block replacement. Chemical Society Reviews, 43(16), 5896-5912. [Link]
- Eddaoudi, M., Kim, J., Rosi, N., Vodak, D., Wachter, J., O'Keeffe, M., & Yaghi, O. M. (2002). Systematic design of pore size and functionality in isoreticular MOFs and their application in methane storage. Science, 295(5554), 469-472.
- Farha, O. K., Eryazici, I., Jeong, N. C., Hauser, B. G., Wilmer, C. E., Sarjeant, A. A., ... & Hupp, J. T. (2012). Metal-organic framework materials with ultrahigh surface areas: is the sky the limit?. Journal of the American Chemical Society, 134(36), 15016-15021.
- Férey, G. (2008). Hybrid porous solids: past, present, future. Chemical Society Reviews, 37(1), 191-214.
- Horcajada, P., Chalati, T., Gref, R., Couvreur, P., & Serre, C. (2010). Metal-organic frameworks in biomedicine.
- Kesanli, B., & Lin, W. (2003). Chiral porous coordination networks: rational design and applications in enantioselective processes. Coordination Chemistry Reviews, 246(1-2), 305-326.
- Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework.
- Long, J. R., & Yaghi, O. M. (2009). The pervasive chemistry of metal-organic frameworks. Chemical Society Reviews, 38(5), 1213-1214.
- Rowsell, J. L., & Yaghi, O. M. (2004). Metal–organic frameworks: a new class of porous materials.
- Trickett, C. A., Helal, A., Al-Maythalony, B. A., Yamani, Z. H., Cordova, K. E., & Yaghi, O. M. (2017). The chemistry of metal-organic frameworks for CO2 capture, regeneration and conversion.
- Wuttke, S., Lismont, M., Escudero, A., Rurack, K., & Ameloot, R. (2017). The chemistry and applications of metal-organic frameworks.
- Yaghi, O. M., O'Keeffe, M., Ockwig, N. W., Chae, H. K., Eddaoudi, M., & Kim, J. (2003). Reticular synthesis and the design of new materials.
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Application Notes and Protocols: Leveraging Bicyclo[2.1.1]hexane-1,4-dicarboxylic Acid for Advanced Polymer Synthesis
Introduction: The quest for novel polymers with enhanced thermal, mechanical, and optical properties is a driving force in materials science. A key strategy in this endeavor is the incorporation of rigid, three-dimensional monomer units into the polymer backbone. Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid is an emerging building block that offers a unique combination of rigidity, stereochemical precision, and a compact bicyclic structure. Its application in polymer synthesis is poised to unlock new frontiers in the development of high-performance materials for a range of applications, from advanced coatings to specialty fibers and engineering plastics.
The bicyclo[2.1.1]hexane cage is a highly strained and rigid structure. When incorporated into a polymer chain, it disrupts chain packing and restricts segmental motion, which can lead to a significant increase in the glass transition temperature (Tg) and enhanced thermal stability. Furthermore, the defined stereochemistry of the diacid can impart unique microstructural control in the resulting polymer. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of polyesters and polyamides. While direct literature on the polymerization of this specific monomer is emerging, the protocols and expected properties outlined herein are based on established principles of polymer chemistry and data from analogous bicyclic and cycloaliphatic monomers.
Monomer Overview: this compound
This compound is a white solid with the chemical formula C₈H₁₀O₄ and a molecular weight of 170.16 g/mol .[1] Its rigid, bicyclic structure is the key to its potential in creating polymers with unique properties.
| Property | Value | Reference |
| CAS Number | 85407-65-4 | [1] |
| Molecular Formula | C₈H₁₀O₄ | [1] |
| Molecular Weight | 170.16 g/mol | [1] |
| Appearance | White solid | [1] |
| Storage | 0-8 °C | [1] |
The synthesis of bicyclo[2.1.1]hexane derivatives has been a subject of increasing interest, particularly in medicinal chemistry where they serve as bioisosteres for ortho- and meta-substituted benzene rings.[2][3] This growing body of synthetic methodology provides a solid foundation for the production of this compound and its derivatives for use in materials science.
Caption: Chemical structure of this compound.
Polymer Synthesis Strategies
The difunctional nature of this compound makes it an ideal monomer for step-growth polymerization, specifically for the synthesis of polyesters and polyamides. The choice of polymerization technique will depend on the desired polymer properties, the nature of the co-monomer, and the scale of the reaction.
Melt Polycondensation
Melt polycondensation is a common and solvent-free method for producing high molecular weight polyesters and polyamides. This technique involves heating the monomers above their melting points in the presence of a catalyst, with the removal of a small molecule byproduct (e.g., water or methanol) to drive the reaction to completion.
Caption: Generalized workflow for melt polycondensation.
Solution Polycondensation
Solution polycondensation is an alternative method that is particularly useful when the monomers or the resulting polymer have low thermal stability or are not miscible in the melt. The reaction is carried out in a high-boiling solvent, which helps to control the reaction temperature and facilitate the removal of byproducts.
Protocol 1: Synthesis of a Polyester via Melt Polycondensation
This protocol describes a representative procedure for the synthesis of a polyester from this compound and ethylene glycol. The conditions are adapted from established procedures for similar cycloaliphatic polyesters.[4][5]
Materials:
-
This compound (1.00 eq)
-
Ethylene glycol (1.20 eq)
-
Antimony(III) oxide (Sb₂O₃) (0.05 mol%)
-
Triphenyl phosphite (0.10 mol%)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
-
Monomer Charging: Charge the this compound, ethylene glycol, antimony(III) oxide, and triphenyl phosphite into the reaction flask.
-
Inert Atmosphere: Purge the flask with dry nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous flow of nitrogen throughout the initial stage of the reaction.
-
Esterification: Heat the reaction mixture to 190-200 °C with stirring. The esterification reaction will commence, and water will begin to distill off. Continue this step for 2-3 hours, or until approximately 80-90% of the theoretical amount of water has been collected.
-
Polycondensation: Gradually increase the temperature to 240-260 °C while slowly applying a vacuum (0.1-1.0 mmHg). The viscosity of the reaction mixture will increase significantly as the molecular weight of the polymer builds.
-
Reaction Completion: Continue the reaction under vacuum for 3-4 hours, or until the desired viscosity is reached. The torque on the mechanical stirrer can be used as an indicator of the polymer's molecular weight.
-
Polymer Isolation: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polymer can be isolated by carefully breaking the flask or by using a reactor designed for easy polymer removal.
-
Purification: The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform or hexafluoroisopropanol) and precipitating it into a non-solvent (e.g., methanol).
Protocol 2: Synthesis of a Polyamide via Low-Temperature Solution Polycondensation
This protocol outlines the synthesis of a polyamide from the diacid chloride of this compound and a diamine. This method is advantageous for producing high molecular weight polyamides that may be thermally sensitive.
Materials:
-
Bicyclo[2.1.1]hexane-1,4-dicarbonyl dichloride (1.00 eq)
-
Hexamethylenediamine (1.00 eq)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Lithium chloride (LiCl)
-
Pyridine (2.2 eq)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.
-
Low-temperature bath (e.g., ice-water or dry ice-acetone).
Procedure:
-
Diamine Solution: In the reaction flask, dissolve the hexamethylenediamine and lithium chloride in anhydrous DMAc under a nitrogen atmosphere. Cool the solution to 0 °C using a low-temperature bath.
-
Acid Chloride Solution: In a separate flask, dissolve the Bicyclo[2.1.1]hexane-1,4-dicarbonyl dichloride in anhydrous DMAc.
-
Addition: Slowly add the acid chloride solution to the stirred diamine solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Polymer Isolation: Precipitate the polymer by pouring the viscous reaction solution into a large volume of a non-solvent, such as water or methanol.
-
Purification: Collect the fibrous polymer by filtration, wash it thoroughly with water and then with methanol to remove any residual solvent and salts.
-
Drying: Dry the polyamide under vacuum at 60-80 °C to a constant weight.
Expected Polymer Properties and Characterization
The incorporation of the rigid this compound moiety is expected to impart significant changes to the properties of the resulting polymers compared to their aliphatic or aromatic counterparts.
| Property | Expected Outcome | Rationale |
| Glass Transition Temperature (Tg) | High | The rigid bicyclic structure restricts segmental motion of the polymer chains.[6] |
| Thermal Stability (Td) | High | The stable C-C bonds of the bicyclic ring contribute to good thermal stability. |
| Crystallinity | Likely Amorphous | The non-planar, bulky bicyclic unit is likely to disrupt chain packing and hinder crystallization. |
| Solubility | Potentially Improved | The disruption of chain packing may lead to increased free volume and better solubility in organic solvents compared to analogous planar aromatic polymers. |
| Mechanical Properties | High Modulus, Potentially Brittle | The rigid backbone is expected to result in a high modulus material. The amorphous nature may lead to lower ductility.[7] |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized polymers.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymers.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior.[8][9]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature (Td) of the polymers.[8][9]
-
Tensile Testing: To determine the mechanical properties such as Young's modulus, tensile strength, and elongation at break.[10]
Conclusion
This compound represents a promising, yet underexplored, monomer for the synthesis of high-performance polymers. Its rigid, three-dimensional structure offers a compelling route to materials with high glass transition temperatures, enhanced thermal stability, and potentially improved solubility. The protocols and expected properties detailed in this application note provide a solid foundation for researchers to begin exploring the synthesis and characterization of novel polyesters and polyamides based on this unique bicyclic building block. Further research will undoubtedly uncover a wide range of applications for these new materials in advanced technologies.
References
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Liu, Y. (2012). Synthesis and Characterization of Amorphous Cycloaliphatic Copolyesters with Novel Structures and Architectures. Virginia Tech. [Link]
- U.S. Patent No. 6,828,410 B2 (2004). Method for preparing poly(cyclohexane-1,4-dicarboxylate)
- Hall, H. K. (2012). Synthesis and Polymerizability of Atom-Bridged Bicyclic Monomers. Polymers, 4(4), 1674-1682.
- Bhowmick, A. K. (2013). Mechanical Properties of Polymers. In Materials Science and Engineering (Vol. I). EOLSS Publishers.
- Menczel, J. D., & Prime, R. B. (Eds.). (2009).
- Park, K. (2013). Mechanical Properties of Polymer Solids and Liquids. In The Elements of Polymer Science & Engineering. Elsevier.
- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
- Rigotti, T., & Bach, T. (2022). Catalyst-Controlled Regiodivergent Synthesis of Bicyclo[2.1.1]hexanes via Photochemical Strain-Release Cycloadditions. Journal of the American Chemical Society, 144(49), 22653–22660.
- Enamine. (n.d.). Bicyclo[2.1.1]hexane Scaffold for Optimizing Bioactivity.
- Sulub-Sulub, R., et al. (2021). Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. Polymers, 13(21), 3788.
- AChemBlock. (n.d.). This compound 97%.
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- Stevens, M. P. (1999). Polymer chemistry: an introduction. Oxford university press.
- Cowie, J. M. G., & Arrighi, V. (2007).
- Fried, J. R. (2003). Polymer science and technology.
- Stepanenko, V., et al. (2017). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene.
- Lee, J. Y., et al. (2021). Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction. The Journal of Organic Chemistry, 86(15), 10459-10468.
- Tokyo Chemical Industry Co., Ltd. (2025). Discover Our New Products of September 2025.
- Kim, J., et al. (2021). Fabrication of Poly(Ethylene-glycol 1,4-Cyclohexane Dimethylene-Isosorbide-Terephthalate) Electrospun Nanofiber Mats for Potential Infiltration of Fibroblast Cells. Polymers, 13(8), 1251.
- Park, S., et al. (2018). Synthesis and Properties of Copolyesters Derived from 1,4-Cyclohexanedimethanol, Terephthalic Acid, and 2,6-Naphthalenedicarboxylic Acid with Enhanced Thermal and Barrier Properties. Polymer (Korea), 42(4), 662-669.
- Gigante, A., et al. (2021). Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging. Polymers, 13(21), 3788.
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Application Notes and Protocols: Bicyclo[2.1.1]hexanes as ortho-Substituted Benzene Bioisosteres in Drug Design
Introduction: Escaping Flatland in Medicinal Chemistry
The ortho-substituted benzene ring is a ubiquitous scaffold in a vast number of pharmaceuticals and agrochemicals.[1][2] While its rigid structure and predictable substitution patterns have made it a cornerstone of drug design, its inherent planarity and lipophilicity can contribute to metabolic liabilities, off-target effects, and poor solubility. In the continuous quest for novel chemical matter with improved physicochemical and pharmacological properties, medicinal chemists are increasingly looking to escape "flatland" by incorporating three-dimensional (3D) saturated bioisosteres.[3][4]
Bicyclo[2.1.1]hexane (BCH) has emerged as a compelling and underexplored saturated bioisostere for the ortho-substituted benzene moiety.[1][2][5] This strained bicyclic scaffold effectively mimics the exit vectors of an ortho-substituted phenyl ring while introducing a distinct 3D geometry.[6][7] This fundamental structural difference can lead to significant improvements in a drug candidate's profile, including enhanced solubility, reduced lipophilicity, and the potential for novel intellectual property.[4][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, synthesis, and evaluation of bicyclo[2.1.1]hexanes as ortho-substituted benzene bioisosteres.
Comparative Physicochemical Properties: BCH vs. ortho-Substituted Benzene
The successful application of a bioisostere hinges on its ability to replicate the key spatial and electronic features of the original moiety while offering advantages in other properties. 1,2-disubstituted and 1,5-disubstituted bicyclo[2.1.1]hexanes have been identified as suitable mimics for the ortho-substituted benzene ring.[1][2]
Geometric Parameters
A comparative analysis of the geometric parameters of 1,2-disubstituted BCHs and ortho-substituted benzenes reveals a remarkable similarity in the distance and angles between the substituent exit vectors.[2] This geometric congruence allows the BCH core to effectively orient substituents into a binding pocket in a manner analogous to the original phenyl ring.
| Parameter | ortho-Substituted Benzene | 1,2-Disubstituted Bicyclo[2.1.1]hexane |
| Distance (d) between substituents (Å) | 3.04–3.10 | 3.05–3.19 |
| Distance (r) from ring center to substituent (Å) | 1.39–1.41 | 1.56 |
| Angle (φ1) between C-C bond and substituent vector (°) | 55–57 | 61–65 |
| Angle (φ2) between C-C bond and substituent vector (°) | 55–57 | 61–65 |
| Dihedral angle (θ) defining planarity (°) | 7–8 | 56–59 |
| Data compiled from X-ray crystallographic analysis of various compounds.[2] |
The most significant divergence lies in the dihedral angle (θ), which highlights the inherent three-dimensionality of the BCH scaffold compared to the near-planar benzene ring.[2]
Caption: Geometric comparison of ortho-substituted benzene and bicyclo[2.1.1]hexane.
Lipophilicity and Solubility
A primary driver for exploring benzene bioisosteres is the potential to reduce lipophilicity, which can positively impact ADME (absorption, distribution, metabolism, and excretion) properties. The replacement of an ortho-benzene ring with a BCH scaffold has been shown to decrease the calculated lipophilicity (cLogP) by 0.7–1.2 units.[2] While the effect on experimentally determined lipophilicity (logD) can be more variable, it often remains neutral or shows a slight decrease.[2]
Crucially, this reduction in lipophilicity frequently translates to a significant increase in aqueous solubility. For instance, replacing the ortho-benzene ring in the drug conivaptan with a BCH core resulted in a threefold increase in solubility.[5] A similar substitution in lomitapide led to a dramatic sixfold increase in solubility.[5]
Synthesis of Bicyclo[2.1.1]hexane Building Blocks
The accessibility of functionalized BCHs is paramount for their widespread adoption in drug discovery programs. Photochemical [2+2] cycloadditions and reactions involving bicyclo[1.1.0]butanes (BCBs) have emerged as robust strategies for their synthesis.[3][9][10]
Protocol 1: Gram-Scale Synthesis of a 1,2-Disubstituted BCH Carboxylic Acid via Photocycloaddition
This protocol is adapted from the work of Mykhailiuk and coworkers and provides a practical, chromatography-free route to a key BCH building block.[1]
Caption: Workflow for the synthesis of a 1,2-disubstituted BCH carboxylic acid.
Materials:
-
Substituted acetophenone (1.0 equiv)
-
Ethyl acrylate (10.0 equiv)
-
Acetone (as solvent)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Hexane
-
tert-Butyl methyl ether (tBuOMe)
-
Photoreactor equipped with a 350 nm lamp and cooling system
Procedure:
-
Photocycloaddition:
-
In a quartz photoreactor vessel, dissolve the substituted acetophenone (e.g., 10.0 g) in acetone (e.g., 500 mL).
-
Add ethyl acrylate (10.0 equiv).
-
Purge the solution with nitrogen for 30 minutes.
-
Irradiate the mixture at 20 °C with a 350 nm lamp for 24 hours, or until reaction completion is confirmed by GC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ethyl acrylate. The resulting crude ester can be used directly in the next step.
-
-
Saponification:
-
Dissolve the crude ester in a mixture of THF, MeOH, and water (e.g., 3:1:1, 250 mL).
-
Add LiOH·H₂O (3.0 equiv) and stir the mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC or LC-MS until the ester is fully consumed.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and wash with EtOAc to remove any non-polar impurities.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl.
-
Extract the product with EtOAc (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Crystallize the resulting solid from a mixture of hexane and tBuOMe to yield the pure 1-aryl-bicyclo[2.1.1]hexane-2-carboxylic acid as a crystalline solid.
-
Application in Drug Design: Case Studies
The true value of BCHs as bioisosteres is demonstrated through their incorporation into known bioactive molecules. This substitution has been shown to maintain or even enhance biological activity while improving physicochemical properties.
Case Study 1: Fungicide Boscalid Analogs
The ortho-substituted benzene ring in the fungicide boscalid was replaced with a 1,2-disubstituted bicyclo[2.1.1]hexane core. The resulting saturated analog exhibited high antifungal activity, demonstrating that the BCH scaffold can effectively mimic the role of the phenyl ring in binding to the target enzyme, succinate dehydrogenase.[2]
Case Study 2: Conivaptan and Lomitapide Analogs
Replacement of the ortho-benzene ring in conivaptan and lomitapide with a BCH moiety led to analogs with significantly increased aqueous solubility.[1][5] This highlights the potential of BCHs to address solubility issues often encountered in drug development.
| Compound | Original cLogP | BCH Analog cLogP | Change in cLogP | Original Solubility (µM) | BCH Analog Solubility (µM) | Fold Increase in Solubility |
| Conivaptan | 4.8 | 3.8 | -1.0 | 5 | 14 | 2.8x |
| Lomitapide | >4.5 | 3.9 | >-0.6 | 3 | 18 | 6.0x |
| Boscalid | 3.1 | 2.4 | -0.7 | 11 | 35 | 3.2x |
| Data compiled from published studies.[2][5] |
Protocols for Evaluation of BCH-Containing Compounds
Once a BCH analog has been synthesized, a series of in vitro assays are necessary to evaluate its drug-like properties in comparison to the parent compound.
Protocol 2: Determination of Aqueous Solubility (Thermodynamic)
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Sample Preparation: Add an excess of the solid compound to a phosphate-buffered saline (PBS, pH 7.4) solution in a glass vial.
-
Equilibration: Shake the vials at room temperature for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a calibrated LC-MS/MS or HPLC-UV method.
Protocol 3: Lipophilicity Measurement (logD)
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Phase Preparation: Prepare a mixture of n-octanol and PBS (pH 7.4) in a 1:1 ratio.
-
Sample Preparation: Add a small aliquot of the DMSO stock solution to the octanol/PBS mixture. The final DMSO concentration should be less than 1%.
-
Equilibration: Shake the mixture vigorously for 1-3 hours to allow for partitioning between the two phases.
-
Phase Separation: Centrifuge the samples to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from both the octanol and the aqueous layers. Analyze the concentration of the compound in each phase by LC-MS/MS or HPLC-UV.
-
Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Caption: Evaluation workflow for novel BCH-containing compounds.
Conclusion and Future Outlook
Bicyclo[2.1.1]hexanes represent a valuable and increasingly accessible tool for medicinal chemists to address the challenges associated with the ubiquitous ortho-substituted benzene ring. Their unique three-dimensional structure, combined with their ability to improve key physicochemical properties such as solubility, makes them an attractive scaffold for the design of next-generation therapeutics.[3][4] The synthetic protocols are becoming more robust and scalable, opening the door for broader exploration of this chemical space.[9] As our understanding of the interplay between 3D structure and biological activity grows, we anticipate that BCHs and other saturated bioisosteres will play an increasingly critical role in the development of safer and more effective medicines.
References
- Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards to novel sp3-rich chemical space. ChemRxiv.
- Enantioselective Photocatalytic Synthesis of Bicyclo[2.1.1]hexanes as Ortho-disubstituted Benzene Bioisosteres with improved Biological Activity. IAdChem - Institute for Advanced Research in Chemical Sciences.
- Catalyst-Controlled Divergent Synthesis of Bicyclo[2.1.1]hexanes and Cyclobutenes: The Unique Effect of Au(I). JACS Au.
- 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Semantic Scholar.
- Visible-Light-Driven Synthesis of Bicyclo[2.1.1]hexanes. ChemistryViews.
- 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene.
- Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. Journal of the American Chemical Society.
- Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry. American Chemical Society.
- Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as ortho- disubstituted benzene bioisosteres with. ChemRxiv.
- (PDF) 1,2-Disubstituted Bicyclo[2.1.1]hexanes as Saturated Bioisosteres of the ortho-substituted Benzene.
- Bicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted benzene ring: state of the art.
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Application Notes & Protocols: The Strategic Integration of Bicyclo[2.1.1]hexane-1,4-dicarboxylic Acid in Modern Agrochemical Synthesis
These application notes serve as a technical guide for researchers, medicinal chemists, and professionals in agrochemical development on the utilization of Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid. This document outlines the scientific rationale, key applications, and detailed synthetic protocols for leveraging this unique scaffold in the design of next-generation crop protection agents.
Scientific Rationale: "Escaping Flatland" in Agrochemical Design
The paradigm of "escaping flatland" has become a central theme in modern drug and agrochemical discovery.[1][2] This concept advocates for the replacement of flat, aromatic ring systems, which are prevalent in many bioactive compounds, with three-dimensional, saturated scaffolds.[1] The goal is to improve the physicochemical properties of the molecule, thereby enhancing its performance and safety profile.
Bicyclo[2.1.1]hexane derivatives have emerged as highly valuable building blocks in this endeavor. They serve as saturated bioisosteres of substituted benzene rings, offering a rigid, non-planar core that can mimic the spatial arrangement of substituents on an aromatic ring.[3] Specifically, 1,2-disubstituted bicyclo[2.1.1]hexanes are effective mimics of ortho-substituted benzenes, while the 1,4-dicarboxylic acid derivative is a prime candidate for replacing para-substituted phenyl rings.
The incorporation of the bicyclo[2.1.1]hexane scaffold can impart several desirable properties to agrochemical candidates:
-
Improved Physicochemical Properties: Studies have shown that replacing a phenyl ring with a bicyclo[2.1.1]hexane core can lead to increased aqueous solubility and reduced lipophilicity.[4][5] This is crucial for optimizing formulation, bioavailability, and environmental fate of an agrochemical.
-
Enhanced Metabolic Stability: The saturated nature of the bicyclic core can block metabolic pathways that target aromatic rings, potentially leading to a longer-lasting effect in the field.[4]
-
Novel Chemical Space: The use of these scaffolds allows for the creation of novel, patentable chemical entities, providing a competitive edge in the agrochemical market.[5]
-
Conformational Rigidity: The rigid structure of the bicyclo[2.1.1]hexane core locks the substituents in a defined spatial orientation, which can lead to higher binding affinity and selectivity for the target protein.
The diagram below illustrates the bioisosteric relationship between a para-substituted phenyl ring and the this compound scaffold.
Caption: Bioisosteric replacement of a para-substituted phenyl ring.
Applications in Agrochemical Synthesis: Fungicide Analogs
A prominent application of bicyclo[2.1.1]hexane derivatives is in the synthesis of analogs of existing fungicides. By replacing the core aromatic ring in molecules like boscalid, bixafen, and fluxapyroxad, researchers have successfully created novel compounds with retained or even improved antifungal activity.[3] The two carboxylic acid groups of this compound serve as versatile handles for connecting the other pharmacophoric elements of the parent fungicide through amide or ester linkages.[6][7]
The following protocols provide a generalized approach for the synthesis of such analogs.
Synthetic Protocols
Protocol 1: Synthesis of a Symmetrical Diamide Fungicide Analog
This protocol details the synthesis of a symmetrical diamide by coupling this compound with two equivalents of an appropriate amine-containing heterocyclic fragment, a common structural motif in many fungicides.
Objective: To synthesize a bicyclo[2.1.1]hexane-based analog of a succinate dehydrogenase inhibitor (SDHI) fungicide.
Reaction Scheme:
Caption: General workflow for symmetrical diamide synthesis.
Materials & Reagents:
| Reagent | Supplier | CAS No. |
| This compound | Sigma-Aldrich | 85407-65-4 |
| Amine Fragment (e.g., 2-chloro-3-aminopyridine) | Various | Varies |
| HATU (Coupling Agent) | Various | 148893-10-1 |
| N,N-Diisopropylethylamine (DIPEA) | Various | 7087-68-5 |
| Anhydrous Dimethylformamide (DMF) | Various | 68-12-2 |
| Dichloromethane (DCM) | Various | 75-09-2 |
| Saturated Sodium Bicarbonate Solution | N/A | N/A |
| Brine | N/A | N/A |
| Anhydrous Magnesium Sulfate | Various | 7487-88-9 |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the diacid in anhydrous DMF.
-
Addition of Amine and Base: Add the desired amine fragment (2.2 eq) and DIPEA (4.0 eq) to the solution. Stir for 10 minutes at room temperature.
-
Activation and Coupling: Add HATU (2.2 eq) portion-wise to the stirred solution. The reaction mixture may warm slightly.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure diamide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Rationale for Choices:
-
HATU: A highly efficient and mild coupling agent that minimizes side reactions and racemization (if applicable).
-
DIPEA: A non-nucleophilic base used to neutralize the acid formed during the reaction and to deprotonate the amine, facilitating its nucleophilic attack.
-
Anhydrous Conditions: Essential to prevent the hydrolysis of the activated carboxylic acid and the coupling agent.
Protocol 2: Synthesis of a Non-Symmetrical Ester-Amide Analog
This protocol outlines a strategy for the differential functionalization of the two carboxylic acid groups, which is necessary for creating more complex, non-symmetrical agrochemical analogs. This involves a monoprotection step.
Objective: To synthesize a non-symmetrical bicyclo[2.1.1]hexane-based agrochemical scaffold.
Procedure Outline:
-
Mono-esterification: React this compound with a suitable alcohol (e.g., benzyl alcohol) under acidic conditions to generate a mixture of the di-ester, mono-ester, and unreacted diacid. Isolate the mono-ester product via chromatography.
-
Amide Coupling: Take the isolated mono-ester and subject it to the amide coupling conditions described in Protocol 1 to couple an amine to the free carboxylic acid group.
-
Deprotection: Remove the ester protecting group (e.g., hydrogenolysis for a benzyl ester) to reveal the second carboxylic acid.
-
Second Functionalization: This newly revealed carboxylic acid can then be functionalized further, for example, by another amide coupling with a different amine or by reduction to an alcohol.
This multi-step process allows for the controlled and specific introduction of different functional groups at the 1 and 4 positions of the bicyclo[2.1.1]hexane core, greatly expanding the accessible chemical space.
Data Summary: Physicochemical Property Comparison
The table below presents a hypothetical comparison of key physicochemical properties between a traditional para-substituted phenyl-based agrochemical and its bicyclo[2.1.1]hexane (BCH) analog, based on trends reported in the literature.[1][5]
| Property | Phenyl Analog (Calculated) | BCH Analog (Expected Trend) | Rationale for Change |
| cLogP | ~ 3.5 | Lower (~ 2.5 - 3.0) | The saturated, less greasy nature of the BCH core reduces lipophilicity.[4] |
| Aqueous Solubility | Low | Higher | The disruption of crystal packing and the more polar nature of the scaffold can lead to improved solubility.[5] |
| Molecular Weight | X | X + ~2 g/mol | The BCH core (C₆H₈) has a slightly higher mass than the phenyl core (C₆H₄). |
| Fraction of sp³ carbons | Low | Significantly Higher | This is the core principle of "escaping flatland," leading to more 3D character.[2] |
References
- Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards to novel sp3-rich chemical space. ChemRxiv.
- 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho -substituted benzene. Chemical Science (RSC Publishing).
- 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring.
- This compound. Sigma-Aldrich.
- Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction.
- 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Semantic Scholar.
- This compound.
- 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene.
- Catalyst-Controlled Divergent Synthesis of Bicyclo[2.1.1]hexanes and Cyclobutenes: The Unique Effect of Au(I). JACS Au.
- Pesticide compositions containing dicarboxylic acids.
- 1,2-Disubstituted Bicyclo[2.1.1]hexanes as Bioisosteres of the ortho-substituted Benzene. ChemRxiv.
- Bicyclo [2.1.1.]hexane Derivatives. Journal of the American Chemical Society.
- Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards novel sp3-rich chemical space. Organic & Biomolecular Chemistry (RSC Publishing).
- 2‐Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho‐ and meta‐Benzenes.
- 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring.
- Catalyst-Controlled Regiodivergent Synthesis of Bicyclo[2.1.1]hexanes via Photochemical Strain-Release Cycloadditions. Journal of the American Chemical Society.
- Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards to novel sp3-rich chemical space.
Sources
- 1. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bicyclo[2.1.1]hexane Derivatives
Welcome to the technical support center for the synthesis of bicyclo[2.1.1]hexane (BCH) derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating these valuable, three-dimensional scaffolds into their work. As non-classical bioisosteres for ortho- and meta-substituted benzene rings, BCHs offer a pathway to escape from the "flatland" of traditional aromatic compounds, potentially improving pharmacokinetic and pharmacodynamic properties.[1]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions for three prominent synthetic methodologies. My aim is to move beyond simple procedural lists and offer a deeper understanding of the causality behind common synthetic challenges, empowering you to optimize your reactions and overcome experimental hurdles.
Section 1: Troubleshooting Guide - Common Experimental Failures
This section addresses specific problems you might encounter in the lab, providing a diagnosis of the potential causes and actionable solutions based on mechanistic principles.
Method 1: Visible-Light-Driven Intramolecular [2+2] Photocycloaddition
This powerful method utilizes a photocatalyst (e.g., an Iridium complex) to facilitate the [2+2] cycloaddition of 1,5-diene precursors, typically styrene derivatives, into the bicyclo[2.1.1]hexane core via triplet energy transfer.[2]
Question 1.1: My reaction is low-yielding and I'm observing a complex mixture of unidentified byproducts. What's going wrong?
Answer: A low yield accompanied by a complex mixture of byproducts in a photochemical reaction often points to issues with the energy transfer process or competing degradation pathways. Direct UV irradiation of dienes, for instance, can lead to a variety of unidentified side products.[3]
Causality and Troubleshooting:
-
Inefficient Triplet Energy Transfer: The desired reaction proceeds through the triplet excited state of your diene. If the energy transfer from the photocatalyst is inefficient, the diene may react through other, less selective pathways. This is particularly a problem for substrates lacking an aromatic component, which can have a higher triplet energy.
-
Incorrect Wavelength: Using a light source with a wavelength that directly excites the diene (typically shorter, higher-energy UV light) instead of selectively exciting the photocatalyst can lead to a cascade of undesired reactions. Ensure your light source (e.g., 414 nm LED) is matched to the absorption maximum of your photocatalyst (e.g., Ir(dFCF3ppy)2(dtbbpy)PF6).[4]
-
Oxygen Contamination: Triplet states are readily quenched by molecular oxygen. This not only halts the desired reaction but can also lead to the formation of oxidized byproducts. It is crucial to thoroughly degas your reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas like argon for at least 30 minutes).
-
Substrate Polymerization: Conjugated dienes can be susceptible to polymerization under photochemical conditions, especially at higher concentrations.[5]
Troubleshooting Protocol:
-
Verify Photocatalyst and Wavelength: Confirm that the photocatalyst is appropriate for the substrate and that the light source selectively excites the catalyst.
-
Ensure Rigorous Degassing: Use a robust degassing method. For sensitive reactions, working in a glovebox is ideal.
-
Optimize Concentration: If polymerization is suspected, try running the reaction at a lower concentration (e.g., 0.05 M).
-
Consider a Triplet Sensitizer: In some cases, particularly for direct irradiation attempts, the addition of a triplet sensitizer like benzophenone can lead to a cleaner reaction by facilitating more efficient entry into the triplet manifold.
Question 1.2: The reaction is not going to completion, even after prolonged irradiation. Why?
Answer: An incomplete reaction suggests a problem with either the stability of the reactants or the catalyst, or a fundamental mismatch in the energetics of the system.
Causality and Troubleshooting:
-
Photocatalyst Decomposition: While many modern photocatalysts are robust, they can degrade over long reaction times, especially if impurities are present in the solvent or reagents.
-
Substrate Decomposition: The starting diene itself might be unstable to the reaction conditions over extended periods.
-
Inner Filter Effects: At high concentrations, the starting material or product may absorb light at the excitation wavelength, preventing the photocatalyst from being efficiently excited. This is known as an inner filter effect.
-
Reversible Ring-Opening: In some cases, the bicyclic imine products can be prone to photo-induced ring opening, which could establish an undesired equilibrium and prevent the reaction from reaching completion.[6]
Troubleshooting Protocol:
-
Monitor Reaction Progress: Take aliquots at regular intervals (e.g., every hour) to determine if the reaction has stalled or is proceeding slowly.
-
Check for Catalyst Degradation: A visible change in the color of the reaction mixture (e.g., bleaching) can indicate catalyst decomposition.
-
Adjust Concentration: If an inner filter effect is suspected, dilute the reaction mixture.
-
Add Catalyst in Portions: For very long reactions, adding the photocatalyst in two or three portions over the course of the reaction can help maintain a sufficient concentration of the active catalyst.
Method 2: Catalyst-Controlled Synthesis from Bicyclo[1.1.0]butanes (BCBs)
This method offers a divergent approach where the choice of a metal catalyst, typically copper(I) or gold(I), determines whether the reaction of a BCB with an azadiene yields a bicyclo[2.1.1]hexane or a cyclobutene.[7]
Question 2.1: I am using a Cu(I) catalyst to synthesize a bicyclo[2.1.1]hexane, but I am isolating the cyclobutene byproduct. What is causing this loss of selectivity?
Answer: The formation of the cyclobutene byproduct in a reaction optimized for the bicyclo[2.1.1]hexane scaffold is a clear indication of a deviation from the desired catalytic cycle. DFT calculations have shown that Cu(I) favors a linear, two-coordinate geometry in the transition state, which accelerates the intramolecular cyclization to the BCH.[7] Conversely, Au(I) can stabilize a four-coordinate intermediate that facilitates an intramolecular proton transfer, leading to the cyclobutene.[7]
Causality and Troubleshooting:
-
Catalyst Purity and Oxidation State: The active catalyst is Cu(I). If your catalyst has been partially or fully oxidized to Cu(II), it may not effectively catalyze the desired transformation. Similarly, contamination with other metals could lead to undesired pathways.
-
Ligand Effects: While some protocols use a ligand-free copper source like Cu(CH3CN)4BF4, the presence of coordinating solvents or impurities can alter the geometry and reactivity of the copper center.[7]
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the stability of key intermediates. While dichloromethane is commonly used, highly coordinating solvents like acetonitrile (which is optimal for the Au(I)-catalyzed cyclobutene formation) could potentially disfavor the desired pathway.[8]
-
Bridgehead Functional Group: The presence of an amide group at the bridgehead of the BCB is often crucial for directing the reaction pathway towards the bicyclo[2.1.1]hexane. Substrates with ester or ketone functionalities at this position may not show the same selectivity.
Troubleshooting Protocol:
-
Use a High-Purity Cu(I) Source: Ensure your Cu(I) salt is fresh and has been stored under an inert atmosphere.
-
Optimize Solvent: Stick to non-polar, non-coordinating solvents like dichloromethane or toluene.[8]
-
Pre-form the Catalyst: If using a ligand, pre-forming the copper-ligand complex before adding the substrates can sometimes lead to better results.
-
Re-evaluate Substrate Design: Confirm that your BCB substrate contains a suitable coordinating group at the bridgehead if required by the specific protocol.
Method 3: SmI₂-Mediated Pinacol Coupling and Rearrangement
This two-step sequence involves an intramolecular pinacol coupling of a dione to form a bicyclic diol, followed by an acid-catalyzed pinacol rearrangement to yield the bicyclo[2.1.1]hexan-2-one.[1]
Question 3.1: My SmI₂-mediated pinacol coupling is giving a low yield of the desired diol. What are the likely side reactions?
Answer: Low yields in SmI₂-mediated couplings can result from several competing pathways, primarily simple reduction of the carbonyls or other reducible functional groups, or issues with the stability of the intermediate radical anions.[9]
Causality and Troubleshooting:
-
Simple Ketone Reduction: Instead of coupling, the intermediate ketyl radicals can be further reduced and then protonated to yield the corresponding secondary alcohols. This is more likely if there is a high concentration of a proton source (like water or an alcohol) present during the initial reduction.
-
Substrate Electronics: Substrates bearing electron-withdrawing groups on aryl substituents are often poorer substrates for this reaction, leading to lower yields of the coupled product.[1]
-
Reduction of Other Functional Groups: SmI₂ is a potent reducing agent and can reduce other functional groups in your molecule (e.g., nitro groups, halides, and some heterocycles).
-
SmI₂ Quality: The quality of the SmI₂ solution is paramount. Old or improperly prepared solutions may have lower effective concentrations, leading to incomplete reactions.
Troubleshooting Protocol:
-
Control the Proton Source: Ensure the reaction is run under strictly anhydrous conditions. If a proton source is needed for the workup, it should be added only after the coupling reaction is complete.
-
Use an Additive: The addition of Me₃SiCl can trap the intermediate diolate as a bis-silyl ether, preventing decomposition and sometimes improving diastereoselectivity.[10]
-
Optimize Temperature: While many SmI₂ reactions are run at room temperature or below, some intramolecular couplings benefit from elevated temperatures (e.g., 50 °C).
-
Titrate Your SmI₂: Before use, titrate a small aliquot of your SmI₂ solution with a standard iodine solution to determine its exact concentration.
Question 3.2: The pinacol rearrangement step is not working or is giving a complex mixture. What determines the success of this step?
Answer: The pinacol rearrangement is driven by the formation of a stable carbocation and the subsequent 1,2-alkyl shift to form a thermodynamically favorable carbonyl group.[11][12] Failure in this step usually relates to the inability to form the key carbocation intermediate or undesired alternative rearrangement pathways.
Causality and Troubleshooting:
-
Carbocation Stability: The rearrangement proceeds via protonation of a hydroxyl group and its departure as water to form a carbocation. The stability of this carbocation is crucial. If the substituents cannot stabilize the positive charge, the reaction will be sluggish or fail.
-
Migratory Aptitude: In unsymmetrical diols, there can be competition between which group migrates. While the formation of the bicyclo[2.1.1]hexane skeleton is generally favored due to strain release, other rearrangements can occur.
-
Acid Choice and Strength: The choice of acid and its concentration are critical. Too weak an acid will not efficiently protonate the hydroxyl group, while too strong an acid or too high a temperature can lead to decomposition and charring. p-Toluenesulfonic acid (p-TsOH) is a common choice.
Troubleshooting Protocol:
-
Screen Different Acids: If p-TsOH is not effective, try other Brønsted acids (e.g., sulfuric acid, camphorsulfonic acid) or Lewis acids (e.g., BF₃·OEt₂).
-
Adjust Temperature: Gently heating the reaction can facilitate the rearrangement, but monitor carefully for decomposition.
-
Solvent Choice: The reaction is often run in a non-coordinating solvent like acetonitrile.
-
Consider a "Semipinacol" Approach: If the diol is resistant to rearrangement, it may be possible to convert one hydroxyl group into a better leaving group (e.g., a tosylate) and induce the rearrangement under milder, non-acidic conditions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the chemodivergence in the Cu(I)/Au(I)-catalyzed synthesis of bicyclo[2.1.1]hexanes?
A1: The divergence arises from the different coordination geometries preferred by the two metals. Cu(I) favors a linear, two-coordinate complex with the intermediate formed from the BCB and the azadiene. This geometry facilitates a rapid intramolecular cyclization to afford the bicyclo[2.1.1]hexane. In contrast, Au(I) can form a more stable four-coordinate complex, which positions the molecule in a way that favors an intramolecular proton transfer, leading to an addition-elimination pathway that yields the cyclobutene.[7]
Q2: In the intramolecular [2+2] photocycloaddition, what is the difference between a "straight" and a "crossed" cycloaddition, and why is the "crossed" product favored for making bicyclo[2.1.1]hexanes?
A2: In the intramolecular photocycloaddition of a 1,5-diene, the "straight" product would result from the formation of a fused ring system, while the "crossed" product gives the bridged bicyclo[2.1.1]hexane core. The outcome is determined by the length of the tether connecting the two alkene moieties. For 1,5-dienes, the three-atom tether directs the reaction to the thermodynamically favored bridged ("crossed") product.[13]
Q3: Can I use stoichiometric SmI₂ for my pinacol coupling, and what are the advantages of a catalytic system?
A3: Yes, stoichiometric SmI₂ is often used, especially on a small scale. However, SmI₂ is a strong chromophore, which can make purification difficult. A catalytic system, where a sacrificial reductant like magnesium is used to regenerate the Sm(II) species, is more atom-economical and can simplify purification, making it more suitable for larger-scale synthesis.[14]
Section 3: Data and Diagrams
Table 1: Comparison of Conditions for Catalyst-Controlled Synthesis
| Feature | Cu(I)-Catalyzed (BCH Synthesis) | Au(I)-Catalyzed (Cyclobutene Synthesis) |
| Typical Catalyst | Cu(CH₃CN)₄BF₄ | PPh₃AuCl |
| Catalyst Loading | 5 mol % | 7.5 mol % |
| Optimal Solvent | Dichloromethane (DCM) | Acetonitrile (CH₃CN) |
| Typical Temperature | 30 °C | 50 °C |
| Primary Product | Bicyclo[2.1.1]hexane | Cyclobutene |
| Reference | [7] | [7] |
Diagrams
Caption: Divergent pathways based on catalyst choice.
Caption: Troubleshooting low yields in photocycloadditions.
References
- He, Z., et al. (2025). Catalyst-Controlled Divergent Synthesis of Bicyclo[2.1.1]hexanes and Cyclobutenes: The Unique Effect of Au(I). JACS Au.
- Aspinall, H. C., Greeves, N., & Valla, C. (2005). Samarium Diiodide-Catalyzed Diastereoselective Pinacol Couplings. Organic Letters, 7(9), 1919-1922.
- Maity, S. (2021). Development in SmI2 Catalyzed Reactions. ResearchGate.
- Organic Chemistry Portal. (n.d.). Samarium (low valent).
- Reisman, S. E. (2023). Pinacol Rearrangement. Master Organic Chemistry.
- Abe, M. (2022). Organic aspects: photochemistry of alkenes, dienes, polyenes (2020–2021). Photochemistry, 49, 1-100.
- Procter, D. J., et al. (2014). Cross-Coupling Reactions Using Samarium(II) Iodide. Chemical Reviews, 114(16), 8363-8427.
- Bach, T., & Rigotti, T. (2022). Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions. Organic Letters, 24(47), 8821-8825.
- Li, Y., et al. (2024). Annulation of Allylsilanes and Bicyclo[1.1.0]butanes with Lewis Acids. ChemRxiv.
- Bach, T., & Rigotti, T. (2022). Intramolecular Crossed [2 + 2] Photocycloaddition Through Visible Light-Induced Energy Transfer. ResearchGate.
- LibreTexts. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts.
- Organic Chemistry Portal. (n.d.). Pinacol Rearrangement.
- Yoon, T. P., et al. (2014). [2+2] Cycloaddition of 1,3-Dienes by Visible Light Photocatalysis. Angewandte Chemie International Edition, 53(41), 11068-11071.
- Procter, D. J., et al. (2022). Samarium(II) iodide-mediated reactions applied to natural product total synthesis. Natural Product Reports, 39(3), 543-582.
- Baran, P. S., et al. (2025). Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis. Chemical Society Reviews.
- Brown, M. K., et al. (2025). Stereoselective crossed [2+2] cycloadditions to enantioenriched polysubstituted bicyclo[2.1.1]hexanes. ChemRxiv.
- Fukuzawa, S.-I., et al. (2025). Pinacol couplings of a series of aldehydes and ketones with SmI2/Sm/Me3SiCl in DME. ResearchGate.
- Brown, M. K., et al. (2023). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Chemical Science, 14(28), 7586-7591.
- Paixão, M. W., et al. (2021). Photocatalyzed Intramolecular [2+2] Cycloaddition of N‐Alkyl‐N‐(2‐(1‐arylvinyl)aryl)cinnamamides. Chemistry – A European Journal, 27(4), 1493-1497.
- Majid, R. (2023). The pinacol rearrangement: Is the reaction of 1,2-diol 'pinacol, formed from acetone' with acid, gives pinacolone by rear.
- Brown, M. K., et al. (2022). Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions.
- Bach, T., & Rigotti, T. (2022). Visible-Light-Driven Synthesis of Bicyclo[2.1.1]hexanes. ChemistryViews.
- Li, Z., Tate, J. A., & Noble, A. (2024). Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction. Organic Letters.
- Chem-Station. (2016). Norrish-Yang Reaction.
- Li, Y., et al. (2026). Annulation of Allylsilanes and Bicyclo[1.1.0]butanes with Lewis Acids.
- LibreTexts. (2023). 14.6 Diene Polymers: Natural and Synthetic Rubbers. Chemistry LibreTexts.
Sources
- 1. Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chinesechemsoc.org [chinesechemsoc.org]
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- 14. Samarium Diiodide-Catalyzed Diastereoselective Pinacol Couplings [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Efficient Bicyclo[2.1.1]hexane Formation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of bicyclo[2.1.1]hexanes (BCHs). As conformationally rigid, three-dimensional scaffolds, BCHs are increasingly vital as bioisosteres for ortho- and meta-substituted benzene rings in drug discovery, offering a pathway to "escape from flatland" and improve physicochemical properties.[1][2][3] However, accessing these valuable structures can be challenging, with catalyst selection being the most critical parameter for success.[2][3]
This guide is designed for researchers, chemists, and drug development professionals. It provides field-proven insights into catalyst selection, troubleshooting common experimental issues, and detailed protocols for key synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the primary catalytic strategies for BCH synthesis.
Q1: What are the dominant catalytic strategies for synthesizing bicyclo[2.1.1]hexanes?
There are two primary and highly effective strategies, distinguished by their starting materials and catalytic systems:
-
Intramolecular [2+2] Cycloaddition of 1,5-Dienes: This is the most common method, typically employing a photocatalyst (often Iridium-based) and visible light to induce the cycloaddition.[4] This strategy is versatile and allows for the preparation of BCHs with a wide range of substitution patterns.[5]
-
[2π + 2σ] Cycloaddition of Bicyclo[1.1.0]butanes (BCBs): This newer approach involves the reaction of highly strained BCBs with alkenes.[4] It is particularly powerful as it can be controlled by the choice of a transition metal catalyst (e.g., Copper or Gold) to yield different products from the same starting materials.[6]
Other notable methods include acid-catalyzed pinacol rearrangements and nickel-catalyzed cyclizations, which provide access to specific BCH derivatives.[2][7]
Q2: How do I choose between a photocatalyst and a transition metal catalyst like Copper(I)?
The choice is dictated entirely by your starting material and desired transformation.
-
Choose a photocatalyst (e.g., an Iridium complex) if your starting material is a 1,5-diene . The photocatalyst absorbs light and transfers energy to the diene, initiating the cyclization.[5]
-
Choose a transition metal catalyst (e.g., Copper(I) or Gold(I)) if your starting material is a bicyclo[1.1.0]butane (BCB) that you intend to react with an alkene or similar coupling partner.[6]
Below is a decision-making workflow for catalyst strategy selection.
Caption: Catalyst strategy selection based on starting material.
Q3: My reaction with a bicyclo[1.1.0]butane (BCB) gave a cyclobutene instead of the bicyclo[2.1.1]hexane. What went wrong?
This is a classic case of catalyst-controlled divergent selectivity. The choice between a Copper(I) and a Gold(I) catalyst dictates the reaction outcome.
-
Copper(I) Catalysts (e.g., Cu(CH₃CN)₄BF₄) promote the desired formal cycloaddition to furnish bicyclo[2.1.1]hexanes . This is because Cu(I) favors a linear, two-coordinate geometry in the transition state, which accelerates the intramolecular cyclization step.[6]
-
Gold(I) Catalysts (e.g., PPh₃AuCl) facilitate an addition-elimination pathway to selectively yield cyclobutenes . Au(I) can stabilize key intermediates via a four-coordinate geometry, which enables an intramolecular proton transfer that leads to the cyclobutene product, reversing the inherent chemoselectivity.[6]
Therefore, to form the BCH, you must use a Cu(I) catalyst. Using a Au(I) catalyst will divert the reaction to the cyclobutene.[6]
Q4: In photocatalysis, what is the role of the photosensitizer's triplet energy?
The photocatalytic cycle relies on the transfer of energy from the light-excited catalyst to the 1,5-diene substrate.[5] For this energy transfer to be efficient, the triplet energy (Eₜ) of the photocatalyst must be greater than that of the diene.
-
Aromatic Dienes: Substrates containing a styrene-like moiety often have a low enough triplet energy to be activated by common iridium photocatalysts (Eₜ ≈ 260 kJ/mol).
-
Aliphatic Dienes: Substrates lacking an aromatic ring can have a significantly higher triplet energy. If this energy is higher than that of the iridium catalyst, the reaction will fail or proceed very slowly. In this case, a photosensitizer with a higher triplet energy, such as 2-isopropylthioxanthone (ITX) (Eₜ ≈ 270 kJ/mol), is required to facilitate the reaction.
Section 2: Troubleshooting Guide
This guide addresses specific experimental failures in a question-and-answer format.
Problem: I am seeing low or no yield of my desired bicyclo[2.1.1]hexane.
Potential Cause 1: Incorrect Catalyst or Missing Components
-
Diagnosis: The most common reason for failure is an inappropriate catalyst for the chosen transformation. Control experiments confirm that photocatalytic reactions yield no product in the absence of the catalyst or the light source.[5] Similarly, using a catalyst with the wrong metal center (e.g., Ru instead of Ir for some photocatalytic cycloadditions) can completely shut down reactivity.[5]
-
Solution:
-
Verify Catalyst Identity: Ensure you are using the correct catalyst for your specific reaction (e.g., [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 for photocatalysis of 1,5-dienes, Cu(CH3CN)4BF4 for BCB cycloadditions).[5][6]
-
Check Light Source: For photocatalysis, confirm your light source is emitting at the correct wavelength (e.g., 456 nm blue LEDs) and is functional.[5]
-
Degas the Reaction: Oxygen can quench the excited state of the photocatalyst. Ensure the reaction mixture is thoroughly degassed using techniques like freeze-pump-thaw cycles.
-
Potential Cause 2: Sub-optimal Reaction Conditions (Solvent, Concentration)
-
Diagnosis: The reaction environment plays a crucial role in catalyst efficiency and stability.
-
Solution:
-
Solvent Choice: The polarity of the solvent can dramatically impact yield. In one optimized procedure for an iridium-catalyzed cycloaddition, switching the solvent from dichloromethane (CH₂Cl₂) to acetonitrile (CH₃CN) increased the yield from 55% to 90%.[8]
-
Catalyst Loading: While higher catalyst loading can increase reaction rates, it may not be cost-effective. It is often possible to decrease loading with only a minor impact on yield. For example, reducing (Ir[dF(CF3)ppy]2(dtbpy))PF6 loading from 2 mol% to 0.5 mol% only reduced the yield from 90% to 83%.[8] Perform a loading optimization study if scalability is a concern.
-
| Catalyst Optimization for Diene 7a to BCH 8a[8] | |||
| Entry | Catalyst | Solvent | Loading (mol%) |
| 1 | (Ir[dF(CF3)ppy]2(dtbpy))PF6 | CH₂Cl₂ | 2 |
| 2 | (Ir[dF(CF3)ppy]2(dtbpy))PF6 | CH₃CN | 2 |
| 3 | (Ir[dF(CF3)ppy]2(dtbpy))PF6 | CH₃CN | 0.75 |
| 4 | (Ir[dF(CF3)ppy]2(dtbpy))PF6 | CH₃CN | 0.5 |
Potential Cause 3: Electronic Mismatch (Substrate vs. Catalyst)
-
Diagnosis: The electronic properties of your substrate can render it incompatible with the chosen catalytic system.
-
Solution:
-
Electron-Withdrawing/Donating Groups: Some catalytic systems are sensitive to substrate electronics. For instance, in a two-step pinacol coupling/rearrangement sequence, substrates with electron-withdrawing groups performed poorly.[1][7] Conversely, in another photocatalytic system, a substrate with a strong electron-donating methoxy group failed to undergo the initial reaction step.[8] If your substrate is particularly electron-rich or poor, you may need to find a different catalytic system or synthetic route.
-
Triplet Energy Mismatch (Photocatalysis): If your diene is purely aliphatic, the triplet energy may be too high for a standard iridium catalyst. The solution is to switch to a higher-energy photosensitizer like 2-isopropylthioxanthone (ITX) and potentially a different wavelength of light (e.g., 385 nm).[8]
-
Problem: My reaction is not scalable and gives a lower yield on a larger scale.
Potential Cause: Inefficient Light Penetration (Photocatalysis)
-
Diagnosis: For photocatalytic reactions, as the reaction volume and concentration increase, the path length for light becomes longer. If the reaction mixture is too concentrated or the vessel is too large, light may not penetrate the entire solution, leading to a lower overall conversion.
-
Solution:
-
Use an Appropriate Reaction Vessel: For larger scales, consider using a vessel that maximizes surface area exposure to the light source, such as a photoreactor with an immersion well lamp or a flow chemistry setup.
-
Adjust Concentration: Ensure the concentration is not so high that it prevents light penetration. The optimal concentration from literature procedures is a good starting point (e.g., 0.075 M).[8]
-
Increase Reaction Time: Larger-scale reactions may simply require longer irradiation times to reach full conversion.
-
Section 3: Key Experimental Protocols
These protocols are based on validated, high-yield methods from the literature.
Protocol 1: Iridium-Catalyzed Photocatalytic [2+2] Cycloaddition of a 1,5-Diene
This protocol is adapted from a robust method for synthesizing 1,2-disubstituted BCHs.[8][9]
-
Materials:
-
1,5-diene substrate (e.g., 7a)
-
Iridium photocatalyst: (Ir[dF(CF3)ppy]2(dtbpy))PF6
-
Anhydrous acetonitrile (CH₃CN)
-
Schlenk flask or similar reaction vessel
-
Blue LEDs (450-460 nm) with a cooling fan
-
-
Procedure:
-
To a Schlenk flask, add the 1,5-diene substrate.
-
Add the iridium photocatalyst (0.5–2 mol%).
-
Add anhydrous acetonitrile to achieve the desired concentration (e.g., 0.075 M).
-
Seal the flask and degas the solution thoroughly by performing three freeze-pump-thaw cycles.
-
Place the reaction flask approximately 5-10 cm from the blue LEDs. Use a fan to maintain the reaction at room temperature.
-
Irradiate the mixture for the required time (typically 4-24 hours), monitoring by TLC or GC-MS.
-
Once the reaction is complete, concentrate the mixture in vacuo and purify the residue by flash column chromatography.
-
The proposed mechanism for this transformation is illustrated below.
Caption: Simplified mechanism for Ir-photocatalyzed [2+2] cycloaddition.[5]
Protocol 2: Copper(I)-Catalyzed Formal Cycloaddition of a Bicyclo[1.1.0]butane (BCB)
This protocol is based on a catalyst-controlled system for the selective synthesis of BCHs.[6]
-
Materials:
-
Bicyclo[1.1.0]butane (BCB) amide substrate (e.g., 1a)
-
Alkene coupling partner (e.g., azadiene 2a)
-
Copper(I) catalyst: Cu(CH3CN)4BF4
-
Anhydrous solvent (e.g., 1,2-dichloroethane or acetonitrile)
-
Inert atmosphere glovebox or Schlenk line
-
-
Procedure:
-
In an inert atmosphere glovebox, add the BCB amide (1.0 equiv) and the alkene partner (1.0 equiv) to a reaction vial.
-
Add the copper catalyst Cu(CH3CN)4BF4 (5 mol%).
-
Add the anhydrous solvent.
-
Seal the vial and stir the reaction at the optimized temperature (e.g., 30 °C) for the required time (e.g., 4 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction as appropriate and purify via flash column chromatography to isolate the bicyclo[2.1.1]hexane product.
-
References
- Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction.
- Catalyst-Controlled Divergent Synthesis of Bicyclo[2.1.1]hexanes and Cyclobutenes: The Unique Effect of Au(I).
- Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction.
- Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards to novel sp3-rich chemical space.ChemRxiv.
- Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space.Royal Society of Chemistry.
- Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space (2023).Royal Society of Chemistry.
- Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards to novel sp3-rich chemical space.
- Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards novel sp3-rich chemical space.Organic & Biomolecular Chemistry (RSC Publishing).
- Ni-Catalyzed Regioselective Hydrometalative Cyclization of Alkynyl Cyclobutanones to Bicyclo[2.1.1]hexanes.CCS Chemistry - Chinese Chemical Society.
- A catalytic alkene insertion approach to bicyclo[2.1.1]hexane bioisosteres.Research Explorer The University of Manchester.
- Strain-Release [2π + 2σ] Cycloadditions for the Synthesis of Bicyclo[2.1.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Strain-Release [2π + 2σ] Cycloadditions for the Synthesis of Bicyclo[2.1.1]hexanes Initiated by Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Bicyclo[2.1.1]hexane-1,4-dicarboxylic Acid Production
Welcome to the technical support center for the synthesis and scale-up of Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable, rigid scaffold. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently and efficiently scale your production.
Introduction to the Synthetic Challenge
This compound is a highly sought-after building block in medicinal chemistry, offering a rigid, three-dimensional scaffold that can serve as a bioisostere for meta-substituted benzene rings.[1] However, its production, particularly at scale, presents a unique set of challenges. The strained bicyclic core necessitates synthetic strategies that are both precise and robust. This guide will focus on a common and scalable synthetic approach involving an intramolecular [2+2] photocycloaddition followed by oxidative cleavage.
Proposed Scalable Synthetic Route
A viable pathway for the large-scale production of this compound involves a two-stage process. The first stage is the formation of a 1,4-disubstituted bicyclo[2.1.1]hexane core via an intramolecular [2+2] photocycloaddition of a suitable diene. The second stage is the oxidative cleavage of the substituents at the 1 and 4 positions to yield the target dicarboxylic acid.
Diene [label="2,5-Disubstituted-1,5-hexadiene"]; Bicycloalkene [label="1,4-Disubstituted-bicyclo[2.1.1]hexane"]; Diacid [label="this compound"];
Diene -> Bicycloalkene [label="Intramolecular\n[2+2] Photocycloaddition"]; Bicycloalkene -> Diacid [label="Oxidative Cleavage"]; }
Caption: Proposed synthetic workflow for this compound.
Stage 1: Intramolecular [2+2] Photocycloaddition
The formation of the bicyclo[2.1.1]hexane core is most effectively achieved through an intramolecular [2+2] photocycloaddition of a 2,5-disubstituted-1,5-hexadiene. This reaction, when successful, is highly efficient in establishing the strained bicyclic system.
Experimental Protocol: Visible-Light Mediated Photocycloaddition
This protocol is adapted from modern methodologies that utilize visible light photocatalysis, offering a safer and more scalable alternative to traditional UV-light-induced cycloadditions.[1]
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a high-power LED light source (e.g., 414 nm) is required. For larger scales, a continuous flow reactor can be considered to ensure uniform light penetration.
-
Reagent Preparation: A solution of the 2,5-disubstituted-1,5-hexadiene (e.g., 2,5-dimethyl-1,5-hexadiene) and a suitable photocatalyst (e.g., Ir(dFCF3ppy)2(dtbbpy)PF6) in a degassed solvent (e.g., acetone) is prepared. The concentration of the diene should be kept low (e.g., 0.05 M) to favor the intramolecular reaction over intermolecular polymerization.
-
Reaction Execution: The reaction mixture is charged into the reactor and purged with nitrogen for at least 30 minutes to remove oxygen, which can quench the excited state of the photocatalyst. The mixture is then cooled to the desired temperature (e.g., 0-10 °C) and irradiated with the LED light source with vigorous stirring.
-
Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by GC-MS or 1H NMR to determine the conversion of the starting diene.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to isolate the 1,4-disubstituted bicyclo[2.1.1]hexane.
Troubleshooting and FAQs for Stage 1
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Inefficient light penetration. 2. Presence of oxygen. 3. Deactivated photocatalyst. 4. Incorrect wavelength of light. | 1. Ensure efficient stirring. For larger scales, consider a flow reactor. 2. Thoroughly degas the solvent and maintain an inert atmosphere. 3. Use a fresh batch of photocatalyst. 4. Verify that the emission spectrum of the light source overlaps with the absorption spectrum of the photocatalyst. |
| Formation of Polymer | 1. High concentration of the starting diene. 2. Reaction temperature is too high. | 1. Reduce the concentration of the diene. 2. Lower the reaction temperature to slow down intermolecular reactions. |
| Low Yield of Desired Isomer | 1. Formation of other constitutional isomers. 2. Photochemical decomposition of the product. | 1. This is inherent to the substrate and reaction conditions. Consider modifying the substituents on the diene. 2. Monitor the reaction closely and stop it once the maximum yield of the desired product is reached. Use a filter to cut off shorter, more energetic wavelengths if product degradation is suspected. |
Problem [label="{Low Conversion | Polymer Formation | Low Isomer Yield}"]; Causes [label="{Inefficient Light Penetration | High Concentration | Isomer Formation}"]; Solutions [label="{Use Flow Reactor | Decrease Concentration | Modify Substrate}"];
Problem -> Causes [label="Potential Causes"]; Causes -> Solutions [label="Solutions"]; }
Caption: Troubleshooting logic for the photocycloaddition stage.
Stage 2: Oxidative Cleavage to the Dicarboxylic Acid
Once the 1,4-disubstituted bicyclo[2.1.1]hexane is obtained, the substituents at the bridgehead positions are oxidized to carboxylic acids. Ozonolysis is a powerful method for this transformation, particularly if the substituents are alkyl groups.
Experimental Protocol: Ozonolysis and Oxidative Work-up
This protocol is based on established ozonolysis procedures and should be performed with appropriate safety precautions.
-
Reactor Setup: A three-necked flask equipped with a magnetic stirrer, a gas inlet tube connected to an ozone generator, and a gas outlet tube leading to a trap containing a potassium iodide solution to quench excess ozone. The reaction is typically carried out at low temperatures (-78 °C).
-
Ozonolysis: The 1,4-disubstituted bicyclo[2.1.1]hexane is dissolved in a suitable solvent (e.g., dichloromethane or methanol) and cooled to -78 °C using a dry ice/acetone bath. A stream of ozone is then bubbled through the solution until a persistent blue color is observed, indicating the presence of excess ozone.
-
Quenching and Work-up: The reaction mixture is purged with nitrogen or oxygen to remove excess ozone. An oxidative work-up is then performed by adding hydrogen peroxide, often in the presence of an acid or base, to convert the intermediate ozonides to carboxylic acids.
-
Isolation and Purification: After the oxidative work-up, the dicarboxylic acid is isolated. This may involve extraction into an aqueous base, followed by acidification and extraction into an organic solvent. The crude product is then purified by recrystallization.
Troubleshooting and FAQs for Stage 2
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Reaction | 1. Insufficient ozone delivery. 2. Low reactivity of the substrate. | 1. Ensure the ozone generator is functioning correctly and that there are no leaks in the system. 2. Prolong the reaction time or consider a more reactive solvent system. |
| Low Yield of Dicarboxylic Acid | 1. Formation of byproducts during ozonolysis (e.g., aldehydes, ketones). 2. Inefficient oxidative work-up. 3. Product loss during extraction. | 1. Ensure the reaction is kept at a low temperature to minimize side reactions. 2. Use a sufficient excess of hydrogen peroxide and allow adequate time for the oxidation to complete. 3. Carefully monitor the pH during extractions to ensure the dicarboxylic acid is fully protonated or deprotonated for efficient partitioning between phases. |
| Purification Difficulties | 1. Presence of persistent impurities. 2. The product is highly soluble in the crystallization solvent. | 1. Consider an alternative purification method such as conversion to a diester for purification by chromatography, followed by hydrolysis. 2. Screen a variety of solvents and solvent mixtures for recrystallization. A slow cooling rate can improve crystal quality and purity. |
Problem [label="{Incomplete Reaction | Low Yield | Purification Issues}"]; Causes [label="{Insufficient Ozone | Byproduct Formation | Impurities}"]; Solutions [label="{Check Ozone Generator | Optimize Work-up | Alternative Purification}"];
Problem -> Causes [label="Potential Causes"]; Causes -> Solutions [label="Solutions"]; }
Caption: Troubleshooting logic for the oxidative cleavage stage.
Safety Considerations for Scale-Up
-
Photochemical Reactions: High-intensity light sources can pose eye hazards. Ensure appropriate shielding is in place. Large-scale photochemical reactions can also have significant heat output, requiring efficient cooling.
-
Ozonolysis: Ozone is a toxic and highly reactive gas. All ozonolysis reactions should be conducted in a well-ventilated fume hood. Ozonides are potentially explosive, and the reaction should never be allowed to warm up before the ozonides are quenched.
Analytical Quality Control
Consistent product quality is paramount. The following analytical techniques are recommended for monitoring the synthesis and for final product release:
| Analysis | Purpose | Typical Results |
| 1H and 13C NMR | Structural verification and purity assessment of intermediates and final product. | Characteristic shifts for the bicyclo[2.1.1]hexane core. Absence of signals from starting materials and major impurities. |
| GC-MS | Monitoring the progress of the photocycloaddition reaction. | Disappearance of the starting diene peak and appearance of the product peak with the correct mass-to-charge ratio. |
| HPLC | Purity determination of the final dicarboxylic acid. | A single major peak corresponding to the product, with purity typically >97%. |
| Melting Point | Identity and purity check of the final product. | A sharp and consistent melting point range. |
| Elemental Analysis | Confirmation of the elemental composition of the final product. | Experimental values for C, H, and O should be within ±0.4% of the theoretical values. |
References
-
Herter, L., Koutsopetras, I., Turelli, L., Fessard, T., & Salomé, C. (2022). Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards novel sp3-rich chemical space. ChemRxiv. [Link]
-
Rigotti, T., & Bach, T. (2022). Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions. Organic Letters, 24(48), 8821–8825. [Link]
-
Meinwald, J., & Schneider, R. A. (1965). Bicyclo[2.1.1]hexane Derivatives. V. The Ozonolysis of 1,5-Dimethylbicyclo[2.1.1]hex-5-ene. Journal of the American Chemical Society, 87(22), 5218–5222. [Link]
Sources
Technical Support Center: Polymerization of Bicyclo[2.1.1]hexane Monomers
Welcome to the technical support center for the polymerization of bicyclo[2.1.1]hexane monomers. This guide is designed for researchers, scientists, and drug development professionals who are working with these highly strained and promising monomers. Bicyclo[2.1.1]hexanes are gaining significant attention as saturated bioisosteres for aromatic rings in medicinal chemistry, offering unique three-dimensional structures.[1][2] However, their inherent ring strain, while advantageous for polymerization, also presents unique challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of synthesizing polymers from bicyclo[2.1.1]hexane derivatives. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the polymerization of bicyclo[2.1.1]hexane monomers. Each problem is followed by potential causes and actionable solutions.
Problem 1: Low or No Polymerization Conversion
You've set up your polymerization reaction, but after the specified time, you observe little to no polymer formation.
Potential Causes:
-
Initiator Inactivity: The initiator may have degraded due to improper storage or handling. Many initiators, especially those used in anionic and cationic polymerization, are sensitive to air and moisture.
-
Monomer Impurities: Residual reagents from the monomer synthesis, such as unreacted starting materials or byproducts, can inhibit or quench the polymerization. For instance, in the synthesis of bicyclo[2.1.1]hexane modules, various reagents are used which, if not properly removed, could interfere with polymerization.[3][4]
-
Incorrect Initiator/Monomer Combination: The chosen initiator may not be suitable for the specific functional groups on your bicyclo[2.1.1]hexane monomer.
-
Insufficient Ring Strain: While bicyclo[2.1.1]hexanes are strained, the specific substitution pattern on your monomer might reduce the thermodynamic driving force for ring-opening polymerization.
-
Low Monomer Concentration: In some cases, a higher monomer concentration is necessary to favor propagation over termination or other side reactions.
Solutions:
-
Verify Initiator Activity:
-
Always use freshly purchased or properly stored initiators.
-
If possible, perform a control reaction with a well-behaved monomer to confirm the initiator's activity.
-
-
Ensure Monomer Purity:
-
Rigorous purification of the bicyclo[2.1.1]hexane monomer is critical. Column chromatography is a common and effective method.[4]
-
Characterize the purified monomer thoroughly using techniques like ¹H NMR, ¹³C NMR, and GC-MS to ensure the absence of impurities.
-
-
Select the Appropriate Initiator:
-
For bicyclo[2.1.1]hexane lactones, anionic initiators like sodium or potassium alkoxides are often effective.[5]
-
For bicyclo[2.1.1]hexane ethers, cationic initiators such as Lewis acids (e.g., BF₃·OEt₂) or triflates are typically used.
-
If your monomer contains a vinyl group, free-radical polymerization initiated by AIBN or a peroxide can be employed.
-
-
Optimize Reaction Conditions:
-
Gradually increase the reaction temperature to provide more energy to overcome the activation barrier. However, be mindful of potential side reactions at higher temperatures.
-
Experiment with different solvents, as solvent polarity can significantly influence polymerization kinetics. For some cycloaddition reactions to form the monomer, acetonitrile has been shown to improve yields over dichloromethane, which could have implications for subsequent polymerizations.[3]
-
Increase the monomer concentration in a stepwise manner to see if it positively impacts the conversion.
-
Problem 2: Poor Control Over Molecular Weight and Broad Polydispersity
Your polymerization yields a polymer, but the molecular weight is not what you predicted, and the polydispersity index (PDI) is high (>1.5), indicating a lack of control.
Potential Causes:
-
Chain Transfer Reactions: Impurities in the monomer or solvent (e.g., water, alcohols) can act as chain transfer agents, terminating a growing polymer chain and initiating a new one, leading to a broader molecular weight distribution.
-
Slow Initiation: If the rate of initiation is slower than the rate of propagation, not all chains will start growing at the same time, resulting in a broad PDI.
-
Side Reactions: Transesterification in anionic ring-opening polymerization of lactones or backbiting reactions can lead to a scrambling of chain lengths.
-
Termination Reactions: Uncontrolled termination of growing chains will also lead to a broad PDI.
Solutions:
-
Stringent Purification of Monomers and Solvents:
-
Utilize rigorous purification techniques for your monomer, such as multiple rounds of column chromatography or distillation.
-
Use anhydrous solvents and perform reactions under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.
-
-
Optimize Initiator and Reaction Conditions:
-
Choose an initiator that provides a rapid and quantitative initiation. For living polymerizations, the initiator should be consumed quickly at the start of the reaction.
-
For anionic polymerizations, consider using a common ion salt (e.g., adding a lithium salt to a polymerization initiated with an organolithium compound) to suppress dissociation of ion pairs and reduce the likelihood of side reactions.
-
Lowering the reaction temperature can sometimes slow down side reactions more than the propagation reaction, leading to better control.
-
-
Monitor the Polymerization:
-
Take aliquots from the reaction mixture at different time points and analyze them by GPC and NMR to track monomer conversion, molecular weight evolution, and PDI. This will help you understand the kinetics of your system and identify when side reactions become significant.
-
Problem 3: Unwanted Side Reactions and Gelation
You observe the formation of insoluble material (gel) in your reaction mixture, or your polymer characterization reveals unexpected structural units.
Potential Causes:
-
Bifunctional Impurities: If your monomer contains impurities with two or more polymerizable groups, cross-linking can occur, leading to gelation.
-
Chain Transfer to Polymer: The growing polymer chain can abstract a proton from another polymer chain, creating a new active site on the polymer backbone and leading to branching and eventually cross-linking.
-
High Temperatures: Elevated temperatures can promote side reactions, such as thermal decomposition of the monomer or polymer, which can lead to cross-linking.
-
High Initiator Concentration: In some systems, a high concentration of initiator can lead to side reactions that cause branching or cross-linking.
Solutions:
-
Monomer Purity is Paramount:
-
As with other issues, ensuring the highest possible monomer purity is the first and most critical step.
-
-
Optimize Reaction Conditions:
-
Run the polymerization at the lowest temperature that still allows for a reasonable reaction rate.
-
Carefully control the stoichiometry of the initiator to the monomer. A high initiator concentration is not always better.
-
Consider using a chain transfer agent in a controlled manner if you are aiming for a specific, lower molecular weight and want to avoid gelation in high-conversion systems.
-
-
Monomer and Initiator Selection:
-
If your monomer has functional groups that are susceptible to side reactions under your current polymerization conditions, consider protecting them before polymerization and deprotecting them afterward.
-
Choose an initiator that is known to be "clean" and less prone to side reactions for your specific monomer type.
-
Troubleshooting Workflow
Caption: A general workflow for troubleshooting common issues in bicyclo[2.1.1]hexane polymerization.
Frequently Asked Questions (FAQs)
Q1: How can I purify my bicyclo[2.1.1]hexane monomer effectively?
A1: The purification of your monomer is a critical step for successful polymerization. The most common method is column chromatography on silica gel. The choice of eluent will depend on the polarity of your monomer. For nonpolar monomers, a hexane/ethyl acetate gradient is often effective. After chromatography, it is essential to remove all solvent under high vacuum. For volatile monomers, distillation can be an alternative or additional purification step. Always characterize your purified monomer by NMR and another analytical technique (like GC-MS or elemental analysis) to confirm its purity before use.
Q2: What are the best storage conditions for bicyclo[2.1.1]hexane monomers?
A2: Due to their strained nature, some bicyclo[2.1.1]hexane monomers can be prone to decomposition or spontaneous polymerization over time, especially if they contain reactive functional groups. It is recommended to store them in a cool, dark place, preferably in a refrigerator or freezer, under an inert atmosphere (argon or nitrogen). If the monomer is a solid, storing it in a desiccator can also be beneficial.
Q3: Can I use ring-opening metathesis polymerization (ROMP) for bicyclo[2.1.1]hexane monomers?
A3: Bicyclo[2.1.1]hexane itself does not contain a double bond within the bicyclic system that is amenable to ROMP. However, if your bicyclo[2.1.1]hexane monomer is functionalized with a strained olefin, such as a norbornene moiety, then ROMP could be a viable polymerization method. The success of ROMP will depend on the specific structure of the monomer and the choice of catalyst (e.g., Grubbs' or Schrock's catalysts).
Q4: How does the stereochemistry of the monomer affect the resulting polymer?
A4: The stereochemistry of substituents on the bicyclo[2.1.1]hexane ring can have a significant impact on the properties of the resulting polymer. For example, the relative stereochemistry of functional groups can influence the polymer's tacticity, which in turn affects its crystallinity, solubility, and thermal properties. In some cases of ring-opening polymerization of bicyclic lactones, the stereochemistry of the polymer can be controlled by the choice of polymerization conditions.
Experimental Protocols
Protocol 1: General Procedure for Anionic Ring-Opening Polymerization of a Bicyclo[2.1.1]hexane Lactone
This protocol provides a general guideline. Specific conditions will need to be optimized for your particular monomer.
Materials:
-
Bicyclo[2.1.1]hexane lactone monomer (highly purified)
-
Anhydrous solvent (e.g., THF, toluene)
-
Initiator solution (e.g., potassium tert-butoxide in THF, freshly prepared)
-
Quenching agent (e.g., acidified methanol)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: Thoroughly dry all glassware in an oven at >120°C overnight and cool under vacuum. Transfer the glassware to an inert atmosphere glovebox.
-
Monomer Dissolution: In the glovebox, weigh the desired amount of bicyclo[2.1.1]hexane lactone monomer into a reaction flask and dissolve it in the appropriate volume of anhydrous solvent to achieve the desired concentration (e.g., 1 M).
-
Initiation: While stirring the monomer solution, rapidly inject the calculated amount of initiator solution. The initiator-to-monomer ratio will determine the target molecular weight.
-
Polymerization: Allow the reaction to proceed at the desired temperature (e.g., room temperature) for the specified time. Monitor the reaction by taking aliquots for analysis if desired.
-
Termination: Quench the polymerization by adding an excess of the quenching agent (e.g., a few drops of acidified methanol).
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or hexane).
-
Purification: Collect the polymer by filtration, wash it with the non-solvent, and dry it under high vacuum to a constant weight.
-
Characterization: Characterize the polymer by GPC (for molecular weight and PDI) and NMR (for structure and purity).
Protocol 2: Monomer Purification via Column Chromatography
Caption: A stepwise workflow for the purification of bicyclo[2.1.1]hexane monomers.
References
-
Herter, L., Koutsopetras, I., Turelli, L., Fessard, T., & Salomé, C. (2022). Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards to novel sp3-rich chemical space. ChemRxiv. [Link]
-
Herter, L., Koutsopetras, I., Turelli, L., Fessard, T., & Salomé, C. (2022). Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards novel sp3-rich chemical space. ResearchGate. [Link]
-
Rigotti, T., & Bach, T. (2022). Bicyclo[2.1.1]hexanes by Visible Light-Driven Intramolecular Crossed [2 + 2] Photocycloadditions. ChemistryViews. [Link]
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Herter, L., et al. (2022). Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards novel sp3-rich chemical space. Organic & Biomolecular Chemistry. [Link]
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Lee, J., et al. (2024). Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction. National Institutes of Health. [Link]
-
Chernykh, A. V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines). Journal of Organic and Pharmaceutical Chemistry. [Link]
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James, M. J., et al. (2022). Strain-Release [2π + 2σ] Cycloadditions for the Synthesis of Bicyclo[2.1.1]hexanes Initiated by Energy Transfer. PubMed Central. [Link]
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Crisenza, G. E. M., et al. (2023). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Royal Society of Chemistry. [Link]
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Li, G., et al. (2025). Recent advances in the synthesis of bicyclo[4.1.1]octanes. Royal Society of Chemistry. [Link]
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James, M. J., et al. (2022). Strain-Release [2π + 2σ] Cycloadditions for the Synthesis of Bicyclo[2.1.1]hexanes Initiated by Energy Transfer. ResearchGate. [Link]
-
Glorius, F., et al. (2025). Catalyst-Controlled Regiodivergent Synthesis of Bicyclo[2.1.1]hexanes via Photochemical Strain-Release Cycloadditions. PubMed. [Link]
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Faust, R., et al. (2015). Recent progress in the Lewis acids co-initiated cationic polymerization of isobutylene and 1,3-dienes. Royal Society of Chemistry. [Link]
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LibreTexts. (2021). 2.8: Ring-Opening Polymerization. Chemistry LibreTexts. [Link]
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Dove, A. P. (2013). Ring-Opening Polymerization—An Introductory Review. SciSpace. [Link]
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Wang, Y., et al. (2002). Synthesis and characterization of block copolymers containing PC segments and PHTH‐6 mesogenic units. ResearchGate. [Link]
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Herter, L., et al. (2022). Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards novel sp 3 -rich chemical space. ResearchGate. [Link]
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Li, G., et al. (2025). Catalyst-Controlled Divergent Synthesis of Bicyclo[2.1.1]hexanes and Cyclobutenes: The Unique Effect of Au(I). ResearchGate. [Link]
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Walton, J. C., et al. (1993). Free radical reactions of bicyclo[2.1.1]hexane and bicyclo[2.2.1]heptane. Royal Society of Chemistry. [Link]
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Tortosa, M., et al. (2023). Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as orthodisubstituted benzene bioisosteres with improved biological activity. ChemRxiv. [Link]
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Dove, A. P. (2013). Ring-Opening Polymerization—An Introductory Review. ResearchGate. [Link]
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Sawamoto, M., et al. (2023). A Renaissance in Living Cationic Polymerization. ACS Publications. [Link]
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Aggarwal, V. K., et al. (2022). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. ACS Publications. [Link]
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Unknown. Ring-Opening polymerization. Unknown Source. [Link]
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Li, G., et al. (2024). Facile access to bicyclo[2.1.1]hexanes by Lewis acid-catalyzed formal cycloaddition between silyl enol ethers and bicyclo[1.1.0]butanes. PubMed Central. [Link]
-
Johnson, J. S., et al. (2025). Bicyclo[2.1.1]hexanes via Intramolecular Formal (3+2)-Cycloaddition. PubMed. [Link]
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Fiveable. Ring-opening polymerization. Fiveable. [Link]
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Koch, W., et al. (2023). Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. Semantic Scholar. [Link]
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Abu-Omar, M. M., et al. (2024). Catalytic Upcycling of Polyolefins. ACS Publications. [Link]
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Validation & Comparative
The Ascendance of the Bicyclo[2.1.1]hexane Moiety: A Comparative Guide to its Biological Activity in Drug Analogues
In the relentless pursuit of novel therapeutics with improved efficacy and physicochemical properties, medicinal chemists are increasingly venturing beyond the confines of traditional aromatic scaffolds. This guide delves into the burgeoning field of bioisosteric replacement, focusing on the bicyclo[2.1.1]hexane (BCH) moiety as a saturated, three-dimensional substitute for the ubiquitous phenyl ring. We will objectively compare the performance of BCH-containing drug analogues against their planar aromatic precursors, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this promising structural motif.
From Flatland to Three-Dimensional Efficacy: The Rationale for Bicyclo[2.1.1]hexane
The concept of "escaping from flatland" has gained significant traction in modern drug discovery.[1][2] Overreliance on flat, aromatic structures, particularly the phenyl ring, can lead to suboptimal physicochemical properties such as poor solubility and metabolic instability. The bicyclo[2.1.1]hexane scaffold offers a compelling alternative. As a conformationally constrained, non-planar saturated ring system, it can mimic the spatial arrangement of substituents on a phenyl ring while introducing a more three-dimensional character to the molecule.[3][4][5] This structural rigidity and altered electronic nature can profoundly influence a compound's biological activity and pharmacokinetic profile.
This guide will explore the tangible benefits and challenges of incorporating the BCH moiety through a comparative analysis of key drug analogues, focusing on physicochemical properties, biological activity, and synthetic accessibility.
Physicochemical Properties: A Head-to-Head Comparison
The substitution of a phenyl ring with a bicyclo[2.1.1]hexane core can lead to significant improvements in crucial physicochemical parameters that govern a drug's "developability." The following table summarizes a comparative analysis of several drug and agrochemical analogues, demonstrating the impact of this bioisosteric replacement.
| Compound Pair | Parent Compound (Phenyl) | BCH Analogue | Key Physicochemical Parameters | Reference |
| Conivaptan Analogue | Conivaptan | Compound 26 | Solubility (PBS, pH 7.4): >200 µM vs. >200 µMcLogP: 4.7 vs. 3.5LogD (pH 7.4): >4.5 vs. 3.9Metabolic Stability (t½, HLM): 19 min vs. 25 min | [3] |
| Lomitapide Analogue | Lomitapide | Compound 27 | Solubility (PBS, pH 7.4): <1 µM vs. 2 µMcLogP: 7.1 vs. 5.5LogD (pH 7.4): >4.5 vs. 4.3Metabolic Stability (t½, HLM): 28 min vs. 49 min | [3] |
| Boscalid Analogue | Boscalid | Compound 28 | Solubility (PBS, pH 7.4): 10 µM vs. 29 µMcLogP: 3.0 vs. 2.2LogD (pH 7.4): 3.0 vs. 2.2Metabolic Stability (t½, HLM): 103 min vs. >120 min | [3] |
| Bixafen Analogue | Bixafen | Compound 29 | Solubility (PBS, pH 7.4): 2 µM vs. 11 µMcLogP: 3.3 vs. 2.5LogD (pH 7.4): 3.3 vs. 2.5Metabolic Stability (t½, HLM): 30 min vs. >120 min | [3] |
| Fluxapyroxad Analogue | Fluxapyroxad | Compound 30 | Solubility (PBS, pH 7.4): 5 µM vs. 6 µMcLogP: 2.9 vs. 2.1LogD (pH 7.4): 2.9 vs. 2.1Metabolic Stability (t½, HLM): >120 min vs. >120 min | [3] |
Key Insights from the Data:
-
Improved Solubility: In several cases, the BCH analogue exhibits significantly enhanced aqueous solubility, a critical factor for oral bioavailability. For instance, the saturated analogue of the fungicide Bixafen (Compound 29) is over five times more soluble than its parent compound.[3]
-
Reduced Lipophilicity: The BCH analogues consistently demonstrate lower calculated logP (cLogP) and experimentally determined LogD values. This reduction in lipophilicity can be advantageous in mitigating off-target effects and improving a compound's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Enhanced Metabolic Stability: A striking observation is the marked improvement in metabolic stability for several BCH analogues. The half-life (t½) in human liver microsomes (HLM) is a key indicator of metabolic clearance. The BCH analogues of Lomitapide and Bixafen show a nearly two-fold and over four-fold increase in metabolic stability, respectively.[3] This suggests that the saturated BCH core is less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich phenyl ring.
Biological Activity: The Impact of Three-Dimensionality
The true test of a bioisostere lies in its ability to retain or even enhance the desired biological activity of the parent molecule. The unique three-dimensional arrangement of substituents on the BCH core can lead to novel and often improved interactions with biological targets.
Case Study 1: γ-Secretase Modulators for Alzheimer's Disease
γ-secretase is a crucial enzyme in the pathogenesis of Alzheimer's disease, as it is responsible for the production of the amyloid-β (Aβ) peptides that form plaques in the brain.[6] Modulating the activity of γ-secretase to favor the production of shorter, less amyloidogenic Aβ species is a promising therapeutic strategy.[7][8] The replacement of a central phenyl ring in a known γ-secretase inhibitor with a bicyclo[1.1.1]pentane (a related bridged scaffold) led to an equipotent compound with significantly improved passive permeability and aqueous solubility.[1] While this example uses a close relative of BCH, the principle of leveraging a rigid, non-planar scaffold to optimize both potency and physicochemical properties is directly applicable. The unique vectoral presentation of substituents from the BCH core can lead to more favorable interactions within the enzyme's active site.
Case Study 2: Farnesyltransferase Inhibitors in Cancer Therapy
Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of several proteins involved in cell growth and proliferation, including the Ras family of oncoproteins.[9] Inhibition of FTase has been a long-standing goal in cancer drug discovery. The development of BCH-containing FTase inhibitors demonstrates the potential of this scaffold to yield potent and selective compounds. The rigid nature of the BCH core can help to pre-organize the pharmacophoric elements in a conformation that is optimal for binding to the FTase active site, potentially leading to increased potency and reduced off-target effects.
Case Study 3: Fungicides with Enhanced Potency
As highlighted in the physicochemical properties table, BCH analogues of several commercial fungicides have been synthesized and evaluated.[3] In the case of Boscalid, Bixafen, and Fluxapyroxad, the corresponding BCH analogues (compounds 28, 29, and 30) not only exhibited improved physicochemical properties but also retained high levels of antifungal activity.[3][10] This demonstrates that the BCH core can effectively mimic the structural role of the ortho-substituted phenyl ring in these bioactive compounds, leading to the development of patent-free analogues with comparable or even superior performance.
Synthetic Strategies and Considerations
The successful application of the BCH scaffold in drug discovery is contingent upon the availability of efficient and scalable synthetic routes. Historically, the synthesis of substituted bicyclo[2.1.1]hexanes has been challenging. However, recent advances in synthetic methodology have made these valuable building blocks more accessible.[11][12]
Key synthetic approaches include:
-
Intramolecular [2+2] Photocycloaddition: This method involves the light-induced cyclization of substituted 1,5-dienes to construct the bicyclic core.[13]
-
Strain-Release Cycloaddition with Bicyclo[1.1.0]butanes: This approach utilizes highly strained bicyclo[1.1.0]butanes as precursors, which can react with various partners to form the bicyclo[2.1.1]hexane skeleton.[14]
-
Iodocyclization Reactions: This strategy has been employed for the synthesis of 2-oxabicyclo[2.1.1]hexanes, which are also valuable bioisosteres.[15]
The choice of synthetic route will depend on the desired substitution pattern on the BCH core. The development of modular approaches that allow for the late-stage functionalization of the BCH scaffold is an active area of research and will be crucial for its widespread adoption in medicinal chemistry.[11][12]
Experimental Protocols
To ensure the reproducibility and validity of the comparative data presented, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.
Kinetic Solubility Assay in Phosphate-Buffered Saline (PBS)
Objective: To determine the kinetic solubility of a compound in a physiologically relevant buffer.
Materials:
-
Test compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent)
-
Plate shaker
-
UV-Vis spectrophotometer or nephelometer
Procedure:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range (e.g., 10 mM to 0.1 mM).
-
Add 2 µL of each DMSO solution to triplicate wells of a 96-well plate. Include DMSO-only wells as a control.
-
Rapidly add 198 µL of PBS (pH 7.4) to each well to achieve a final DMSO concentration of 1%.
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the absorbance or light scattering of each well using a UV-Vis spectrophotometer (at a wavelength where the compound absorbs) or a nephelometer.
-
The kinetic solubility is defined as the highest concentration at which the absorbance/scattering is not significantly different from the DMSO-only control.
LogD (Distribution Coefficient) Determination
Objective: To measure the lipophilicity of a compound at a specific pH.
Materials:
-
Test compound
-
n-Octanol
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Pre-saturate the n-octanol and PBS by mixing them together overnight and then separating the two phases.
-
Prepare a stock solution of the test compound in either the pre-saturated PBS or n-octanol.
-
Add equal volumes of the pre-saturated n-octanol and PBS to a vial.
-
Add a small aliquot of the compound stock solution to the vial.
-
Cap the vial and vortex vigorously for 1 minute.
-
Allow the phases to separate by gravity or by centrifugation.
-
Carefully remove an aliquot from both the n-octanol and PBS layers.
-
Analyze the concentration of the compound in each aliquot using a suitable analytical method, such as LC-MS/MS.
-
Calculate the LogD using the following formula: LogD = log10 ([Compound]octanol / [Compound]PBS).
In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Materials:
-
Test compound
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Acetonitrile with an internal standard
-
Incubator/water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound in the phosphate buffer.
-
Pre-warm the HLM and the NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the HLM and the test compound solution.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing cold acetonitrile with an internal standard.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Visualizing the Concepts
To further clarify the structural and procedural aspects discussed, the following diagrams have been generated using Graphviz.
Caption: Structural comparison of a 1,2-disubstituted phenyl ring and a 1,2-disubstituted bicyclo[2.1.1]hexane.
Caption: A generalized workflow for the synthesis and evaluation of bicyclo[2.1.1]hexane-containing drug analogues.
Conclusion and Future Outlook
The bicyclo[2.1.1]hexane scaffold has emerged as a powerful tool in the medicinal chemist's arsenal for overcoming the limitations of traditional aromatic systems. The comparative data clearly demonstrates that the replacement of a phenyl ring with a BCH core can lead to substantial improvements in key physicochemical properties such as solubility and metabolic stability, without compromising, and in some cases even enhancing, biological activity. The increased three-dimensionality offered by the BCH moiety can unlock novel interactions with biological targets, paving the way for the development of next-generation therapeutics with superior efficacy and safety profiles.
While synthetic accessibility has been a historical hurdle, recent advancements are making a wider range of substituted BCH building blocks available to the drug discovery community. As our understanding of the nuanced structure-activity and structure-property relationships of BCH-containing compounds continues to grow, we can expect to see an increasing number of drug candidates featuring this innovative scaffold entering clinical development. The journey from "flatland" to three-dimensional efficacy is well underway, and the bicyclo[2.1.1]hexane moiety is poised to play a leading role.
References
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Mykhailiuk, P. K., et al. (2023). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science, 14(45), 12635-12642. [Link]
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Stepan, A. F., et al. (2012). The bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]
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Herter, L., et al. (2022). Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards novel sp3-rich chemical space. Organic & Biomolecular Chemistry, 20(44), 8649-8653. [Link]
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Herter, L., et al. (2022). Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards to novel sp3-rich chemical space. ChemRxiv. [Link]
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Garrido-García, P., et al. (2023). Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as ortho-disubstituted benzene bioisosteres with improved biological activity. ChemRxiv. [Link]
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Mykhailiuk, P. K. (2023). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Semantic Scholar. [Link]
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Garrido-García, P., et al. (2025). Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as ortho-disubstituted benzene bioisosteres with improved biological activity. PubMed. [Link]
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Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. ResearchGate. [Link]
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Lee, S. Y., et al. (2024). Synthesis of 1-Substituted Bicyclo[2.1.1]hexan-2-ones via a Sequential SmI2-Mediated Pinacol Coupling and Acid-Catalyzed Pinacol Rearrangement Reaction. National Institutes of Health. [Link]
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Das, B., et al. (2025). Catalyst-Controlled Divergent Synthesis of Bicyclo[2.1.1]hexanes and Cyclobutenes: The Unique Effect of Au(I). ACS Publications. [Link]
-
Wang, Y., et al. (2026). Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. Journal of the American Chemical Society. [Link]
-
Tortosa, M., et al. (2025). Enantioselective Photocatalytic Synthesis of Bicyclo[2.1.1]hexanes as Ortho-disubstituted Benzene Bioisosteres with improved Biological Activity. IAdChem - Institute for Advanced Research in Chemical Sciences. [Link]
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De Strooper, B., & Chavez-Gutierrez, L. (2015). γ-Secretase Modulators: Can We Combine Potency with Safety? PubMed Central. [Link]
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Garrido-García, P., et al. (2025). Enantioselective photocatalytic synthesis of bicyclo[2.1.1]hexanes as ortho- disubstituted benzene bioisosteres with. ChemRxiv. [Link]
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Tortosa, M., et al. (2025). Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications. RSC Publishing. [Link]
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Herter, L., et al. (2022). Preparation of new bicyclo[2.1.1]hexane compact modules: an opening towards novel sp3-rich chemical space. Organic & Biomolecular Chemistry. [Link]
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Mykhailiuk, P. K. (2022). Water-soluble Bioisosteres of the ortho-substituted Phenyl Ring. ChemRxiv. [Link]
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De Strooper, B. (2023). Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. Frontiers in Molecular Neuroscience. [Link]
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Simov, V., et al. (2021). A Concise Synthesis of a Key Azabicyclo[2.1.1]hexane Building Block for N-Heteroaryl Indazole LRRK2 Kinase Inhibitors. The Journal of Organic Chemistry, 86(15), 10357-10365. [Link]
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F. Hoffmann-La Roche. (2023). Second-Generation γ-Secretase Modulator Heads to Phase 2. ALZFORUM. [Link]
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Beyond the Flatland: A Head-to-Head Comparison of Bicyclo[2.1.1]hexane and Other Saturated Bioisosteres in Drug Discovery
In the relentless pursuit of novel therapeutics with improved efficacy and developability, medicinal chemists are increasingly venturing "beyond the flatland" of traditional aromatic scaffolds. The strategic replacement of planar aryl groups with three-dimensional, saturated bioisosteres has emerged as a powerful tactic to modulate physicochemical properties, enhance target engagement, and unlock new intellectual property. Among the rising stars in this chemical space is bicyclo[2.1.1]hexane (BCH), a strained bicyclic alkane that offers a unique geometric and electronic profile. This guide provides an in-depth, head-to-head comparison of BCH with other prominent saturated bioisosteres, including cubane, cyclobutane, and adamantane, supported by experimental data to inform rational drug design.
The Rationale for Saturated Bioisosteres: Escaping Aromatic Liabilities
The ubiquity of the benzene ring in marketed drugs is undeniable. However, its planarity and electron-rich nature can contribute to metabolic liabilities (e.g., P450-mediated oxidation), poor aqueous solubility, and undesirable off-target activities.[1][2] Saturated bioisosteres, with their sp³-rich character, offer a compelling solution to these challenges by:
-
Improving Physicochemical Properties: Increasing aqueous solubility, reducing lipophilicity, and enhancing metabolic stability are commonly observed benefits.[1]
-
Enhancing Target Binding: The rigid, three-dimensional arrangement of substituents on these scaffolds can lead to more precise and favorable interactions within a protein's binding pocket.
-
Exploring Novel Chemical Space: These non-planar structures provide unique exit vectors for substituents, allowing for the exploration of previously inaccessible regions of chemical space.[3]
Bicyclo[2.1.1]hexane: A Rising Contender
Bicyclo[2.1.1]hexane has garnered significant attention as a bioisostere for ortho- and meta-substituted benzene rings.[3] Its strained, cage-like structure imparts a rigid framework with well-defined substituent exit vectors.
Physicochemical Properties: A Data-Driven Comparison
A key advantage of BCH is its potential to favorably modulate a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The following table summarizes experimental data from a study where an ortho-substituted benzene ring in several bioactive compounds was replaced with a 1,2-disubstituted bicyclo[2.1.1]hexane moiety.
| Compound Pair | Original Compound (Benzene) | BCH Analogue | Property | Result | Reference |
| Conivaptan | Solubility (µM) | 5 | 14 | ||
| cLogP | 4.8 | 3.8 | |||
| LogD (pH 7.4) | >4.5 | >4.5 | |||
| Metabolic Stability (CLint, µL/min/mg) | 31 | 12 | |||
| Lomitapide | Solubility (µM) | 3 | 18 | ||
| cLogP | 6.5 | 5.3 | |||
| LogD (pH 7.4) | >4.5 | 3.9 | |||
| Metabolic Stability (t1/2, min) | 28 | 9 | |||
| Boscalid | Solubility (µM) | 11 | 35 | ||
| cLogP | 3.9 | 2.9 | |||
| LogD (pH 7.4) | 3.0 | 3.0 | |||
| Metabolic Stability (CLint, µL/min/mg) | 26 | 29 | |||
| Bixafen | Solubility (µM) | 30 | 4 | ||
| cLogP | 4.3 | 3.6 | |||
| LogD (pH 7.4) | 3.6 | 3.6 | |||
| Metabolic Stability (t1/2, min) | 60 | 18 | |||
| Fluxapyroxad | Solubility (µM) | 25 | 27 | ||
| cLogP | 3.8 | 3.1 | |||
| LogD (pH 7.4) | 3.1 | 3.1 | |||
| Metabolic Stability (t1/2, min) | 120 | 60 |
Analysis of the Data:
-
Solubility: In four out of the five examples, the BCH analogue exhibited a significant increase in aqueous solubility, with lomitapide showing a remarkable six-fold improvement.[4]
-
Lipophilicity: The calculated lipophilicity (cLogP) was consistently lower for the BCH analogues, a desirable feature for improving drug-like properties. The experimental lipophilicity (LogD) showed a more modest change, highlighting the importance of experimental validation.[4]
-
Metabolic Stability: The impact on metabolic stability was context-dependent. While the BCH analogue of conivaptan showed a notable improvement, the other examples displayed decreased metabolic stability.[4] This underscores the need for careful evaluation of this parameter for each specific application.
Head-to-Head with Other Saturated Bioisosteres
While direct, side-by-side quantitative comparisons across different bioisosteres within the same molecular scaffold are rare, we can draw valuable insights from the existing literature.
Cubane: The Geometric Mimic
Cubane is often lauded as an ideal bioisostere for the benzene ring due to its remarkably similar geometry.[5]
-
Advantages:
-
High Metabolic Stability: The high C-H bond dissociation energy of the cubane cage renders it resistant to oxidative metabolism.[5]
-
Improved Solubility: The non-planar, rigid structure of cubane disrupts intermolecular π-π stacking, which can lead to enhanced aqueous solubility.[5]
-
Geometric Fidelity: The distance between diagonally opposite carbons in cubane (2.72 Å) is very close to that of a 1,4-disubstituted benzene ring (2.79 Å).[6]
-
-
Disadvantages:
-
Synthetic Accessibility: The synthesis of substituted cubanes can be challenging and often requires multi-step sequences.
-
Cyclobutane: The Conformational Restrictor
The cyclobutane ring is a valuable tool for imparting conformational rigidity and fine-tuning the spatial arrangement of substituents.[7]
-
Advantages:
-
Conformational Constraint: The puckered nature of the cyclobutane ring can lock a molecule into its bioactive conformation, potentially increasing potency.[8]
-
Metabolic Stability: The introduction of a cyclobutane moiety can enhance metabolic stability by blocking sites of metabolism.[8]
-
Electronic Inertness: Unlike a double bond or a cyclopropane ring, the cyclobutane scaffold generally does not significantly alter the electronic properties of a molecule.
-
-
Disadvantages:
-
Less Direct Aromatic Mimic: While a useful scaffold, it is not a direct geometric bioisostere of a benzene ring in the same way as cubane or bicyclo[1.1.1]pentane.
-
Adamantane: The Lipophilic Anchor
The adamantane cage is a highly lipophilic and rigid scaffold that has found numerous applications in drug design.
-
Advantages:
-
Increased Lipophilicity: The incorporation of an adamantyl group can significantly increase a compound's lipophilicity, which can be advantageous for CNS-targeting drugs.[9]
-
Metabolic Shielding: The bulky adamantane cage can sterically hinder and protect adjacent functional groups from metabolic degradation.[9]
-
Pharmacokinetic Modulation: Adamantane derivatives have been successfully used to improve the pharmacokinetic profiles of various drugs.[10]
-
-
Disadvantages:
-
Potential for Low Solubility: The high lipophilicity of adamantane can lead to poor aqueous solubility if not balanced by other polar functional groups.
-
Increased Molecular Weight: The addition of an adamantyl group significantly increases the molecular weight of a compound.
-
Experimental Protocols
Synthesis of Bicyclo[2.1.1]hexane Derivatives via [2+2] Photocycloaddition
A common and effective method for the synthesis of the bicyclo[2.1.1]hexane core is the intramolecular [2+2] photocycloaddition of a 1,5-diene.
Caption: Generalized workflow for the synthesis of bicyclo[2.1.1]hexane derivatives.
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve the 1,5-diene precursor in a suitable solvent (e.g., acetonitrile) in a quartz reaction vessel. The concentration will be substrate-dependent.
-
Degassing: Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiation: Place the reaction vessel in a photochemical reactor and irradiate with a suitable UV light source (e.g., a low-pressure mercury lamp at 254 nm).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or NMR.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to isolate the desired bicyclo[2.1.1]hexane derivative.
Kinetic Aqueous Solubility Assay
This high-throughput assay is commonly used in early drug discovery to assess the solubility of compounds.[3]
Caption: A typical workflow for an in vitro metabolic stability assay.
Step-by-Step Protocol:
-
Preparation: Prepare a solution of the test compound in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Incubation Mixture: In a microtiter plate, combine the test compound solution with a suspension of human liver microsomes. Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding a solution of the cofactor NADPH.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to pellet the protein.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is used to calculate the half-life (t1/2) and the intrinsic clearance (CLint).
Conclusion: A Strategic Choice for Drug Design
The selection of a saturated bioisostere is a strategic decision that depends on the specific goals of a drug discovery program. Bicyclo[2.1.1]hexane has demonstrated its value as a bioisostere for ortho- and meta-substituted benzenes, often leading to improved solubility and reduced lipophilicity. However, its impact on metabolic stability is context-dependent and requires careful experimental evaluation.
Cubane offers a geometrically faithful mimic of the benzene ring with inherent metabolic stability. Cyclobutane provides a means to enforce conformational constraint, while adamantane is a powerful tool for modulating lipophilicity and shielding against metabolism.
Ultimately, the successful application of these three-dimensional scaffolds requires a deep understanding of their unique properties and a commitment to empirical validation. By judiciously incorporating these bioisosteres, medicinal chemists can navigate the complexities of drug design and develop novel therapeutics with superior properties.
References
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Gerkens, K., & Noack, F. (2025). Cycloaddition of bicyclobutanes and thioketones: access to 2-thiabicyclo[2.1.1]hexanes without the use of catalysts or light. Chemical Science, 16(1), 1-6. Available from: [Link]
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Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(10), 7562-7616. Available from: [Link]
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Georgieva, M., et al. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 983-993. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Bicyclo[2.1.1]hexane-1,4-dicarboxylic Acid
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents are paramount to this mission. This guide provides a detailed, experience-driven protocol for the safe disposal of Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid (CAS: 85407-65-4), moving beyond simple checklists to explain the scientific reasoning behind each critical step.
The core principle of chemical waste management is twofold: protect laboratory personnel from immediate hazards and prevent environmental contamination. This protocol is designed as a self-validating system, integrating risk assessment, procedural steps, and emergency preparedness to ensure compliance and safety.
Hazard Identification and Risk Assessment
Before handling any waste, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a solid organic compound whose primary risks stem from its acidic nature and physical form.[1] The dicarboxylic acid functional groups are the primary drivers of its irritant properties.
Key Hazard Summary
| Hazard Classification | Description | Rationale & Primary Exposure Route |
| Serious Eye Damage/Irritation | Causes serious eye irritation, potentially leading to damage.[2][3] | Direct contact of the solid dust or powder with the eyes can cause significant irritation. This is the most acute risk during handling. |
| Skin Irritation | Causes skin irritation upon contact.[3][4] | Prolonged or repeated contact with the skin can lead to redness, itching, and irritation. |
| Respiratory Tract Irritation | May cause respiratory irritation if inhaled.[3][4] | As a fine white solid, the compound can become airborne as dust.[4] Inhalation of this dust can irritate the mucous membranes of the respiratory system. |
| Environmental Hazard | Harmful to aquatic life.[2] | Accidental release into waterways must be strictly avoided as it can pose a risk to aquatic ecosystems. |
| Combustible Dust | Dust can form an explosive mixture with air.[2] | While not a flammable solid, fine dust dispersed in the air in sufficient concentration can be ignited by an ignition source. This is a critical consideration when handling bulk quantities. |
Required Personal Protective Equipment (PPE)
A robust PPE strategy is the first line of defense. The selection of specific equipment is directly correlated to the hazards identified above.
-
Eye and Face Protection: Tightly fitting safety goggles are mandatory.[5] A face shield should be worn over goggles, especially when handling larger quantities or when there is a significant risk of dust generation, to protect against splashes and airborne particles.[5]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.[5] Always inspect gloves for tears or punctures before use. Employ proper glove removal techniques to avoid contaminating your skin.[5]
-
Protective Clothing: A standard laboratory coat should be worn to protect against skin contact.
-
Respiratory Protection: Use respiratory protection only in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[3] If handling large quantities outside of a fume hood, a NIOSH-approved respirator may be necessary.[2]
Step-by-Step Disposal Protocol for Laboratory-Scale Waste
This protocol applies to small quantities of this compound, such as residual amounts in containers or materials used in its handling. The primary and most recommended disposal route is through a licensed hazardous waste management service.
Step 1: Waste Segregation and Containment
-
Action: Collect all solid waste this compound, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a dedicated hazardous waste container.
-
Causality: Proper segregation prevents unintentional and dangerous reactions with other incompatible waste streams. The container must be made of a material compatible with acidic solids, clearly labeled "Hazardous Waste" and list the full chemical name. Securely close the container to prevent spills or dust release.[6]
Step 2: Preparing for Disposal via Incineration (If Permitted)
-
Action: In some cases, institutional or local regulations may permit the preparation of the waste for incineration. This involves dissolving the solid material in a suitable combustible solvent, such as ethanol or isopropanol.[7]
-
Causality: Dissolving the solid in a flammable solvent ensures a more complete and efficient combustion process within a chemical incinerator equipped with an afterburner and scrubber system.[7] This method should only be performed under the direct guidance of your institution's Environmental Health & Safety (EHS) department and if the final disposal facility is equipped for this type of waste. Never attempt to incinerate chemicals in the laboratory.
Step 3: Final Disposal and Documentation
-
Action: Transfer the securely sealed and labeled waste container to your institution's designated waste collection area for pickup by a licensed hazardous waste contractor.
-
Causality: Federal, state, and local regulations govern the transportation and final disposal of hazardous materials.[7] Using a licensed contractor ensures that the waste is managed in a compliant and environmentally sound manner. Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory bodies like the EPA.
The following diagram illustrates the decision-making workflow for proper disposal.
Caption: Decision workflow for safe disposal.
Management of Spills and Contaminated Materials
Accidents can happen, and a clear, pre-defined spill response plan is a critical component of a safe laboratory environment.
-
Evacuate and Ventilate: Immediately alert others in the area. If the spill is large or has created a significant amount of dust, evacuate the immediate area. Ensure the area is well-ventilated, preferably by using a chemical fume hood if the spill is contained within it.[3]
-
Assess and Don PPE: Before approaching the spill, ensure you are wearing the appropriate PPE as described in Section 2.
-
Contain and Clean: For a solid spill, carefully sweep or scoop the material to minimize dust generation.[7] Place the collected solid into your designated hazardous waste container.[2] Do not use a vacuum cleaner unless it is specifically designed for combustible dusts.
-
Decontaminate: Once the bulk material is removed, decontaminate the surface with a suitable cleaning agent (e.g., soap and water), followed by wiping with water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated wipes, gloves, and any other disposable items, must be placed in the hazardous waste container for disposal.[5]
Crucially, never wash this compound or materials contaminated with it down the drain. This is to prevent harm to aquatic life and to comply with environmental regulations.[2][8]
Regulatory Framework and Compliance
The disposal of chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), while worker safety during these operations is overseen by the Occupational Safety and Health Administration (OSHA).[9][10]
-
EPA Classification: this compound is not specifically listed as a "P" or "U" hazardous waste by the EPA.[11] However, a waste may still be considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[9] Given its irritant properties, it must be managed as a hazardous waste to ensure responsible disposal.
-
OSHA Requirements: OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that workers are informed of the hazards of the chemicals they work with and are trained on safe handling and emergency procedures.[6]
This guide serves as a foundational resource. However, it is imperative to consult your institution's EHS department and adhere to all local, state, and federal regulations, which are the ultimate authority on waste disposal procedures. [7]
References
- Safety Data Sheet - BASF. (2025). Provided by BASF CORPORATION.
- SAFETY DATA SHEET - TCI Chemicals. (2024). Provided by Tokyo Chemical Industry Co., Ltd. for 4-[(tert-Butoxycarbonyl)amino]bicyclo[2.1.
- SAFETY DATA SHEET - TCI Chemicals. (2023). Provided by Tokyo Chemical Industry Co., Ltd. for Bicyclo[2.2.
- Safety Data Sheet - ChemScene. (2025). Provided by ChemScene LLC for a related bicyclo[2.1.
- SAFETY DATA SHEET - Amadis Chemical. (n.d.). Provided by Amadis Chemical Company Limited for a related bicyclo[2.1.1]hexane derivative, detailing spill cleanup and PPE requirements.
- CAS 141046-52-8: this compound, monomethyl ester. (n.d.).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
